ZZW-115
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H31F3N4S |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C24H31F3N4S/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27/h3-4,6-9,18H,5,10-17H2,1-2H3 |
InChIキー |
HUDONDPCYIGAMQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
ZZW-115: A Technical Deep Dive into its Mechanism of Action in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZZW-115 has emerged as a promising therapeutic agent against pancreatic cancer, a malignancy notorious for its dismal prognosis and resistance to conventional therapies. This technical guide delineates the core mechanism of action of this compound, a potent inhibitor of the nuclear protein 1 (NUPR1). By targeting NUPR1, this compound triggers a multi-faceted assault on pancreatic cancer cells, culminating in cell death through a combination of necroptosis, apoptosis, and ferroptosis. This is intricately linked to the induction of profound mitochondrial dysfunction, characterized by a sharp decline in ATP production and a surge in reactive oxygen species (ROS). This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for key assays, and a synthesis of quantitative data to support its preclinical efficacy.
Core Mechanism of Action: NUPR1 Inhibition
This compound's primary mode of action is the direct inhibition of NUPR1, a stress-responsive protein overexpressed in pancreatic cancer. This compound binds to NUPR1 with a high affinity, preventing its translocation from the cytoplasm to the nucleus.[1][2] This nuclear import is critical for NUPR1's function in promoting cancer cell survival and proliferation. By sequestering NUPR1 in the cytoplasm, this compound effectively neutralizes its pro-tumorigenic activities.
Binding Affinity and Inhibition of Nuclear Translocation
This compound exhibits a strong binding affinity for NUPR1, with a dissociation constant (Kd) of 2.1 μM.[3] This interaction physically obstructs the nuclear localization signal (NLS) of NUPR1, thereby inhibiting its binding to importins and subsequent transport into the nucleus.
Induction of Multiple Cell Death Pathways
A key feature of this compound's anticancer activity is its ability to induce multiple forms of programmed cell death, thereby circumventing the apoptosis resistance often observed in pancreatic tumors.
Necroptosis and Apoptosis
This compound treatment leads to a significant increase in both necroptosis and apoptosis in pancreatic cancer cells.[1][3] This dual mechanism of action is a significant advantage, as it can effectively eliminate cancer cells that have developed resistance to apoptosis. The induction of necroptosis is evidenced by increased lactate (B86563) dehydrogenase (LDH) release, while apoptosis is confirmed by elevated caspase-3/7 activity.[1]
Ferroptosis
Recent studies have revealed that this compound also induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This is achieved through the downregulation of key antioxidant systems, including glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4).
References
NUPR1 Inhibition by ZZW-115: A Technical Guide to Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular pathways affected by ZZW-115, a potent inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1, a stress-response protein, is frequently overexpressed in various cancers, contributing to tumor progression, chemoresistance, and poor prognosis. This compound has emerged as a promising therapeutic agent by effectively targeting NUPR1, leading to cancer cell death. This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action
This compound is a derivative of trifluoperazine, designed to specifically bind to and inhibit the function of NUPR1.[1][2] The primary mechanism of this compound involves the disruption of NUPR1's nuclear translocation. It achieves this by binding to a region of NUPR1 that includes the amino acid Threonine 68, which is a critical component of its nuclear localization signal (NLS).[1][3] This binding action competitively inhibits the interaction between NUPR1 and importins (such as KPNA1, KPNA2, KPNA3, KPNA4, and KPNA6), which are responsible for transporting NUPR1 from the cytoplasm into the nucleus.[1][3][4] By preventing NUPR1 from entering the nucleus, this compound effectively neutralizes its ability to regulate gene expression and promote cancer cell survival.[3][4]
Furthermore, recent studies have revealed that this compound's impact extends to the post-translational modification of proteins. Specifically, it has been shown to decrease the SUMOylation of several proteins that are integral to the DNA damage response (DDR).[3][5][6] This suggests that NUPR1 may play a direct role in modulating the SUMOylation process, and by inhibiting NUPR1, this compound can compromise the cancer cells' ability to repair DNA damage, thereby sensitizing them to genotoxic agents.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| Dissociation Constant (Kd) | ~2.1 µM | NUPR1 protein | [7] |
| IC50 Range (PDAC) | 0.84 µM - 4.93 µM | 11 primary pancreatic ductal adenocarcinoma (PDAC) cell lines | [1][2] |
| IC50 Range (Other Cancers) | 0.42 µM - 7.75 µM | Various cancer cell lines (e.g., HepG2, SaOS-2) | [2][7] |
| NUPR1 Nuclear Translocation | Inhibition from 78% (control) to 16% (this compound treated) | MiaPaCa-2 cells | [3] |
Table 2: Cellular Effects of this compound Treatment
| Parameter | Observation | Cell Line | Reference |
| Caspase 3/7 Activity | Significant increase (from 100 ± 2.20 to 489.65 ± 37.00) | MiaPaCa-2 cells | [4] |
| LDH Release | Significant increase (from 100 ± 0.07 to 325.40 ± 28.00) | MiaPaCa-2 cells | [4] |
| ATP Content | Dramatic decrease | Various cancer cells | [1][2] |
| Mitochondrial Superoxide | Significant increase | Various cancer cells | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference |
| PDAC Xenograft Mice | 5 mg/kg/day for 30 days | Almost complete tumor disappearance | [2][3] |
| HCC Xenograft Mice | Not specified | Significant antitumor effect | [8] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the typical experimental workflows used to study its effects.
Caption: this compound inhibits NUPR1 nuclear translocation, disrupting its downstream effects.
Caption: this compound induces both apoptotic and necroptotic cell death pathways.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
NUPR1 Intracellular Localization by Immunofluorescence
-
Objective: To visualize the subcellular localization of NUPR1 in response to this compound treatment.
-
Protocol:
-
Cancer cells are seeded on coverslips in a multi-well plate and allowed to adhere overnight.
-
Cells are treated with this compound or a vehicle control for a specified duration.
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
-
Cells are permeabilized with a solution of 0.1% Triton X-100 in PBS.
-
Non-specific binding is blocked using a blocking buffer (e.g., PBS with 5% bovine serum albumin).
-
Cells are incubated with a primary antibody specific to NUPR1 overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on microscope slides, and images are acquired using a confocal microscope.
-
The percentage of cells with nuclear NUPR1 staining is quantified.[3]
-
Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
-
Protocol (MTT Assay Example):
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Apoptosis and Necroptosis Assays
-
Objective: To quantify the induction of apoptosis and necroptosis by this compound.
-
Protocols:
-
Apoptosis (Caspase 3/7 Activity):
-
Cells are treated with this compound in a 96-well plate.
-
A luminogenic substrate for caspase-3 and caspase-7 is added to the wells.
-
The plate is incubated at room temperature to allow for caspase cleavage of the substrate.
-
The resulting luminescence, which is proportional to caspase activity, is measured using a luminometer.[1][4]
-
-
Necroptosis (LDH Release):
-
Cells are treated with this compound.
-
At the end of the treatment period, the cell culture supernatant is collected.
-
The amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a colorimetric assay kit according to the manufacturer's instructions.[1][4]
-
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily administrations of this compound (e.g., 5 mg/kg) via a suitable route (e.g., intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry).[2][3]
-
Conclusion
This compound represents a novel and promising therapeutic strategy for cancers that overexpress NUPR1. Its unique mechanism of action, which involves the inhibition of NUPR1 nuclear translocation and the subsequent induction of both apoptosis and necroptosis, provides a multi-faceted approach to eliminating cancer cells. The robust preclinical data, including significant tumor regression in vivo, underscores the potential of this compound as a future anticancer drug. Further research and clinical trials are warranted to fully elucidate its therapeutic benefits and to translate these promising findings into clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
ZZW-115: A Trifluoperazine Derivative Targeting NUPR1 for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZZW-115, a novel derivative of the antipsychotic agent trifluoperazine (B1681574) (TFP). This compound has emerged as a potent inhibitor of the nuclear protein 1 (NUPR1), an intrinsically disordered protein implicated in various cancers. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction
Trifluoperazine (TFP), a phenothiazine (B1677639) derivative, has long been used as an antipsychotic medication.[1][2] Beyond its neurological effects, TFP has demonstrated anticancer properties, though its clinical application in oncology has been limited by side effects.[1][2] This led to the development of TFP derivatives with improved efficacy and reduced toxicity. This compound, synthesized through a rational, in silico ligand-based design, is one such derivative that exhibits enhanced antitumor activity with minimal neurological side effects.[3][4][5]
This compound's primary molecular target is NUPR1, a stress-response protein that is overexpressed in numerous cancer tissues and plays a crucial role in cancer progression, including cell growth, migration, and resistance to therapy.[3][6][7] By inhibiting NUPR1, this compound induces cancer cell death through multiple mechanisms, making it a promising candidate for cancer treatment.[3][5]
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of NUPR1.[3] This inhibition disrupts several downstream cellular processes critical for cancer cell survival and proliferation.
Inhibition of NUPR1 Nuclear Translocation
This compound binds to NUPR1 in the region of its nuclear localization signal (NLS).[5] This binding competitively inhibits the interaction between NUPR1 and importins, thereby preventing the translocation of NUPR1 from the cytoplasm into the nucleus.[4][5] In untreated cancer cells, NUPR1 is predominantly found in the nucleus; however, treatment with this compound leads to a significant reduction in nuclear NUPR1.[4]
Induction of Necroptosis and Apoptosis
This compound induces cancer cell death through two distinct programmed cell death pathways: necroptosis and apoptosis.[3][5] This dual mechanism is advantageous as it can overcome resistance to apoptosis, a common challenge in cancer therapy.[5] The induction of necroptosis is evidenced by increased lactate (B86563) dehydrogenase (LDH) release, while apoptosis is confirmed by elevated caspase 3/7 activity.[3][8]
Mitochondrial Dysfunction and Metabolic Shift
Treatment with this compound leads to mitochondrial metabolism failure.[3][6] This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[3][8] The depletion of ATP cannot be fully rescued by inhibitors of apoptosis or necroptosis, suggesting that mitochondrial failure is a key event in this compound-induced cell death.[6]
Sensitization to Genotoxic Agents
By inhibiting NUPR1, this compound can sensitize cancer cells to DNA damage induced by genotoxic agents.[4] NUPR1 is involved in the DNA damage response (DDR), and its inhibition by this compound impairs this process.[4] This is partly due to the reduced SUMOylation of key DDR proteins, a process that is promoted by NUPR1.[4]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Lines/Conditions | Citation |
| Kd (for NUPR1) | 2.1 μM | In vitro | [8][9][10][11] |
| IC50 | 0.42 μM - 7.75 μM | Various cancer cell lines (HepG2, SaOS-2, etc.) | [8][11][12] |
| IC50 | 0.84 μM - 4.93 μM | Various cancer cell lines (ANOR, HN14) | [8][11][13] |
Table 2: In Vitro Efficacy of this compound
| Experiment | Cell Lines | This compound Concentration | Treatment Duration | Key Finding | Citation |
| Cell Viability | NUPR1-WT vs. NUPR1-KO | 15 μM | 72 hours | 15.01% survival in NUPR1-WT vs. 84.60% in NUPR1-KO | [3] |
| LDH Release | Pancreatic cancer cells | 3 or 5 μM | 24 hours | Significant increase in a concentration-dependent manner | [3] |
| Caspase 3/7 Activity | Pancreatic cancer cells | 3 or 5 μM | 24 hours | Significantly greater in treated cells | [3] |
| ROS Production | Pancreatic cancer cells | 3 μM | - | Increased ROS production detected by MitoSOX Red | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | This compound Dosage | Treatment Duration | Key Finding | Citation |
| Xenografted mice | Pancreatic cancer | 0.5-5 mg/kg (injection, daily) | 30 days | Inhibition of tumor growth | [8][11] |
| Orthotopic C57BL/6 mice | Pancreatic cancer (Panc02) | 5 mg/kg | 30 days | Tumor size became almost unmeasurable | [8] |
| Nude mice with xenografts | Pancreatic cancer (MiaPaCa-2) | 5 mg/kg/day | 30 days | Strong decrease in nuclear localization of NUPR1 | [4] |
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Plate cells in 96-well plates at a desired density.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Supplement the media with this compound at concentrations ranging from 0 to 100 μM.
-
Incubation: Incubate the cells for an additional 24 or 72 hours.
-
Viability Estimation: Add CellTiter-Blue viability reagent and incubate for 3 hours.
-
Measurement: Measure fluorescence to determine cell viability, normalized to untreated controls.[12]
LDH Release Assay (Necrosis)
-
Cell Treatment: Incubate a panel of pancreatic cancer cell lines with 3 or 5 μM this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.[3]
Caspase 3/7 Activity Assay (Apoptosis)
-
Cell Treatment: Treat pancreatic cancer cell lines with 3 or 5 μM this compound for 24 hours.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Caspase Activity Measurement: Measure caspase 3/7 activity in the cell lysates using a luminescent or fluorescent substrate-based assay.[3]
In Vivo Xenograft Study
-
Tumor Implantation: Implant cancer cells (e.g., Panc02) orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound (e.g., 5 mg/kg) or vehicle control daily via injection for a specified period (e.g., 30 days).
-
Tumor Measurement: Monitor tumor size regularly using calipers.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and excise the tumors for further analysis (e.g., histology, immunofluorescence).[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound targeting NUPR1.
Caption: In vitro experimental workflow for assessing this compound efficacy.
Caption: In vivo xenograft experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of anticancer agents derived from existing drugs. Its targeted inhibition of NUPR1, leading to a multi-faceted induction of cancer cell death and sensitization to other therapies, positions it as a highly promising therapeutic candidate. The data presented in this guide underscore the potent and specific anticancer activity of this compound, while the detailed protocols provide a framework for further investigation. Continued research into this compound and other NUPR1 inhibitors is warranted to fully elucidate their therapeutic potential in a clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma [mdpi.com]
- 6. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Protheragen [protheragen.ai]
- 10. aobious.com [aobious.com]
- 11. This compound | 801991-87-7 | MOLNOVA [molnova.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
The Molecular Aftermath: Unraveling the Cellular Targets of ZZW-115 Downstream of NUPR1 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The nuclear protein 1 (NUPR1), a stress-inducible transcriptional regulator, has emerged as a compelling target in oncology due to its multifaceted role in cancer progression, survival, and therapeutic resistance. ZZW-115, a potent small molecule inhibitor of NUPR1, has demonstrated significant preclinical anticancer activity. This technical guide provides an in-depth exploration of the cellular targets and pathways modulated by this compound as a consequence of its interaction with NUPR1, offering a valuable resource for researchers and drug development professionals in the field.
Mechanism of Action: this compound and the Inhibition of NUPR1 Nuclear Translocation
This compound exerts its primary effect by directly binding to NUPR1 with a dissociation constant (Kd) of 2.1 μM.[1][2] This interaction specifically targets the region around threonine 68 (Thr68) within the nuclear localization signal (NLS) of NUPR1.[3][4] By binding to this critical site, this compound competitively inhibits the interaction between NUPR1 and importins, the transport proteins responsible for shuttling NUPR1 from the cytoplasm into the nucleus.[4][5][6] This blockade of nuclear translocation is a pivotal event, as it prevents NUPR1 from executing its nuclear functions, which are central to its role in promoting cancer cell survival and proliferation.[4][7]
Quantitative Effects of this compound on Cancer Cells
The inhibition of NUPR1 by this compound translates into potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [4][8] |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [4][8] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [4][8] |
| SaOS-2 | Osteosarcoma | 7.75 | [4][8] |
| MiaPaCa-2 | Pancreatic Cancer | ~1.0 | [9] |
| Various Primary PDAC Cells | Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 | [4][8] |
| Panel of 11 Primary PDAC Cells | Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 | [4] |
| Various Other Cancer Cell Lines | Multiple (Glioblastoma, Melanoma, Colon, Lung, Prostate, Leukemia, Lymphoma, Breast) | 0.42 - 7.75 | [4][8] |
In vivo studies using xenograft models have further substantiated the anticancer activity of this compound. Daily treatment with this compound led to a dose-dependent regression of tumors in mice xenografted with pancreatic cancer cells (MiaPaCa-2) and hepatocellular carcinoma cells (HepG2 and Hep3B).[3][8][10][11]
Downstream Cellular Targets and Signaling Pathways
The sequestration of NUPR1 in the cytoplasm by this compound triggers a cascade of downstream events, ultimately leading to cancer cell death through multiple mechanisms: ferroptosis, apoptosis, and necroptosis.
Induction of Ferroptosis
A primary consequence of NUPR1 inhibition by this compound is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3][12]
-
Mitochondrial Dysfunction and ROS Overproduction: this compound treatment leads to significant mitochondrial dysfunction, resulting in a collapse of ATP production and a surge in reactive oxygen species (ROS).[2][3][11][13]
-
Depletion of Antioxidant Defenses: The inhibitor disrupts the glutathione (B108866) (GSH)-dependent antioxidant system. This is evidenced by a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) and reduced activity of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[3][12][14]
-
Lipid Peroxidation: The combination of increased ROS and impaired antioxidant defenses leads to the accumulation of lipid peroxides, a hallmark of ferroptosis. This has been observed through increased levels of malondialdehyde (MDA), an end-product of lipid peroxidation.[3]
DOT script for Ferroptosis Induction Pathway
Induction of Apoptosis and Necroptosis
This compound also triggers programmed cell death through both apoptotic and necroptotic pathways.[2][4][10]
-
Apoptosis: Treatment with this compound leads to the activation of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[2][8] This effect can be partially rescued by the pan-caspase inhibitor Z-VAD-FMK.[3][12]
-
Necroptosis: The release of lactate (B86563) dehydrogenase (LDH), a marker of necrotic cell death, is significantly increased in this compound-treated cells.[2][8] The necroptosis inhibitor Necrostatin-1 can partially reverse the cytotoxic effects of this compound.[3][12]
DOT script for Apoptosis and Necroptosis Induction
Sensitization to Genotoxic Agents and PARP1 Inhibition
A crucial downstream effect of this compound is its ability to sensitize cancer cells to DNA-damaging agents.[5][6][15]
-
Inhibition of DNA Damage Response: By preventing the nuclear translocation of NUPR1, this compound impairs the DNA damage response (DDR). This is achieved, at least in part, by reducing the SUMOylation of key DDR proteins, a post-translational modification that NUPR1 appears to stimulate.[5][6][7]
-
Interaction with PARP1: Proteomic analyses have revealed that NUPR1 interacts with Poly (ADP-ribose) polymerase 1 (PARP1) in the nucleus and inhibits its activity.[9][12] Treatment with this compound abolishes this inhibitory effect, leading to hyperPARylation and subsequent cell death due to mitochondrial catastrophe, a process resembling a non-canonical Parthanatos.[9]
Experimental Protocols
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound, cell viability is assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1-100 μM) for 24, 48, or 72 hours.[1][3][8]
-
For rescue experiments, co-incubate with inhibitors such as Ferrostatin-1 (1 µM for ferroptosis), Z-VAD-FMK (20 µM for apoptosis), or Necrostatin-1 (40 µM for necroptosis).[3][12]
-
At the end of the treatment period, add the viability reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: To quantify intracellular and mitochondrial ROS levels, fluorescent probes such as CellROX® Green and MitoSOX™ Red are used, followed by flow cytometry analysis.
-
Protocol:
-
Treat cells with this compound as described for the viability assay.
-
At the end of the incubation, harvest the cells and wash them with PBS.
-
Stain the cells with CellROX® Green or MitoSOX™ Red according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of ROS.[3][12]
-
Western Blotting for Protein Expression
-
Principle: To analyze the expression levels of key proteins involved in the downstream pathways of this compound action (e.g., GPX4, PTGS2, SLC7A11), Western blotting is performed.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
DOT script for Experimental Workflow
Conclusion
This compound represents a promising therapeutic agent that effectively targets the NUPR1 stress-response protein. Its mechanism of action, centered on the inhibition of NUPR1 nuclear translocation, unleashes a multi-pronged attack on cancer cells, inducing cell death through ferroptosis, apoptosis, and necroptosis, and sensitizing them to genotoxic stress. The detailed understanding of its downstream cellular targets and pathways provides a solid foundation for its further clinical development and for the design of rational combination therapies to combat a variety of malignancies. This guide offers a comprehensive overview of the current knowledge, empowering researchers to further investigate and harness the therapeutic potential of NUPR1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NUPR1 protects against hyperPARylation-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The NUPR1 Inhibitor ZZW-115: A Comprehensive Analysis of its Impact on Mitochondrial ATP Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZZW-115, a potent and specific inhibitor of the nuclear protein 1 (NUPR1), has emerged as a promising anti-cancer agent. Its mechanism of action converges on the induction of a catastrophic mitochondrial failure, leading to a significant reduction in adenosine (B11128) triphosphate (ATP) production and subsequent cancer cell death. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial ATP synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
NUPR1 is a stress-response protein that is overexpressed in a variety of malignancies, including pancreatic ductal adenocarcinoma (PDAC), and plays a crucial role in tumor cell survival and proliferation. This compound was developed as a small molecule inhibitor that binds to NUPR1, preventing its nuclear translocation and downstream functions.[1] A primary consequence of NUPR1 inhibition by this compound is a profound disruption of mitochondrial metabolism, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[2][3] This metabolic crisis triggers multiple forms of programmed cell death, including necroptosis, apoptosis, and ferroptosis, highlighting the therapeutic potential of targeting mitochondrial function in cancer.[2][3][4]
Quantitative Effects of this compound on ATP Production
Treatment of cancer cells with this compound leads to a significant and dose-dependent decrease in intracellular ATP levels. This effect has been observed across various pancreatic cancer cell lines.
Table 1: Effect of this compound on ATP Content in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration | ATP Content (% of Control) | Statistical Significance |
| MiaPaCa-2 | 3 | 24 hours | Significantly Reduced | P < 0.05 |
| MiaPaCa-2 | 5 | 24 hours | Significantly Reduced | P < 0.001 |
| PANC-1 | 3 | 24 hours | Significantly Reduced | P < 0.05 |
| PANC-1 | 5 | 24 hours | Significantly Reduced | P < 0.001 |
| BxPC-3 | 3 | 24 hours | Significantly Reduced | P < 0.05 |
| BxPC-3 | 5 | 24 hours | Significantly Reduced | **P < 0.001 |
| Data summarized from studies on various pancreatic cancer cell lines.[2] |
Furthermore, the reduction in ATP content is a time-dependent process, with significant decreases observed as early as 4 hours post-treatment.[2]
Table 2: Time-Course of ATP Depletion in MiaPaCa-2 Cells Treated with this compound (3 µM)
| Treatment Duration | ATP Production from OXPHOS (% of Control) | Total ATP Production (% of Control) | Statistical Significance (Total ATP) |
| 4 hours | ~75% | ~80% | P < 0.05 |
| 8 hours | ~50% | ~60% | *P < 0.01 |
| 24 hours | ~25% | ~40% | **P < 0.001 |
| Data represents the contribution of oxidative phosphorylation to total ATP production.[2] |
Signaling Pathway of this compound Induced Mitochondrial Dysfunction
This compound initiates a signaling cascade that culminates in mitochondrial dysfunction. The process begins with the direct inhibition of NUPR1, leading to a series of events that disrupt cellular energy homeostasis.
This compound signaling cascade leading to mitochondrial dysfunction.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on mitochondrial ATP production.
ATP Content Measurement
This protocol quantifies the intracellular ATP concentration following this compound treatment.
Workflow for measuring intracellular ATP content.
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2, PANC-1)
-
96-well opaque-walled plates
-
This compound compound
-
Cell culture medium
-
ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for the specified time points (e.g., 4, 8, 24 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of ATP content.
Oxygen Consumption Rate (OCR) Measurement
This Seahorse XF Analyzer protocol assesses the impact of this compound on mitochondrial respiration.
Workflow for measuring Oxygen Consumption Rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
This compound compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Calibrant
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds.
-
Replace the cell culture medium with Seahorse XF assay medium.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol to measure OCR.
-
Analyze the data to determine basal respiration, ATP-linked respiration (inhibited by oligomycin), maximal respiration (stimulated by FCCP), and non-mitochondrial respiration (remaining after rotenone/antimycin A).
Conclusion
This compound effectively targets the NUPR1 protein, leading to a cascade of events that severely impair mitochondrial function. The resulting decrease in ATP production is a critical component of its anti-cancer activity. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer cells. The profound impact of this compound on mitochondrial bioenergetics underscores the potential of targeting NUPR1 as a promising approach in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial catastrophe induced by NUPR1 inhibitors as a novel strategy to fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ZZW-115: A Potent Inducer of Reactive Oxygen Species in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZZW-115, a potent and selective inhibitor of the nuclear protein 1 (NUPR1), has emerged as a promising anti-cancer agent with a multifaceted mechanism of action.[1][2] A central feature of its therapeutic efficacy is the robust induction of reactive oxygen species (ROS), leading to significant cellular stress and subsequent cell death.[1][3][4] This technical guide provides a comprehensive overview of the role of this compound in inducing ROS, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Introduction to this compound
This compound is a derivative of trifluoperazine (B1681574) (TFP) designed to exhibit enhanced binding affinity for NUPR1, an intrinsically disordered protein overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[1][5] NUPR1 plays a crucial role in cancer cell survival, stress response, and resistance to therapy.[6][7] By inhibiting NUPR1, this compound disrupts these pro-survival mechanisms, ultimately leading to tumor cell demise.[1][8] The anti-cancer activity of this compound is intrinsically linked to its ability to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, all of which are significantly influenced by the generation of ROS.[1][3][4]
The Central Role of ROS in this compound-Mediated Cell Death
Treatment of cancer cells with this compound leads to a significant overproduction of ROS.[1] This increase in oxidative stress is a key driver of the compound's cytotoxic effects. The primary source of this compound-induced ROS appears to be the mitochondria.[1][3] The compound triggers a "mitochondrial catastrophe" characterized by metabolic failure, decreased ATP production, and a surge in mitochondrial ROS.[1][9] This mitochondrial dysfunction is a critical upstream event that initiates downstream cell death signaling pathways.
The elevated ROS levels contribute to cellular damage through the oxidation of lipids, proteins, and DNA. Specifically, this compound has been shown to induce lipid peroxidation, a hallmark of ferroptosis, an iron-dependent form of cell death.[3][4] The accumulation of lipid hydroperoxides disrupts membrane integrity and function, leading to cell death.[3]
Signaling Pathways of this compound-Induced ROS Production and Cell Death
The induction of ROS by this compound is a pivotal event that connects its primary target, NUPR1, to the execution of various cell death programs. The following signaling pathway illustrates the proposed mechanism of action.
Figure 1. Signaling pathway of this compound-induced ROS and subsequent cell death.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from various studies on this compound, providing insights into its potency and effects on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ANOR | Pancreatic | 0.84 | [2] |
| MiaPaCa-2 | Pancreatic | ~1.4 - 5 | [1][3] |
| HN14 | Pancreatic | 4.93 | [2] |
| HepG2 | Hepatocellular | 0.42 | [2] |
| SaOS-2 | Osteosarcoma | 7.75 | [2] |
Table 2: Effect of this compound on ROS Production and Cell Death
| Cell Line | This compound Conc. (µM) | Parameter Measured | Result | Reference |
| MiaPaCa-2 | 3 | ROS Content | Marked increase (from 4.9 to 47.0) | [6] |
| MiaPaCa-2 | 5 | MitoSOX Labeling | Significant increase in superoxide | [1] |
| MiaPaCa-2 | 3 & 5 | Caspase 3/7 Activity | Significant increase | [1] |
| MiaPaCa-2 | 3 & 5 | LDH Release | Significant increase | [1] |
| MiaPaCa-2 | 1.4 | ROS Production (CellROX) | Concentration-dependent increase | [3] |
| MiaPaCa-2 | 1.4 | Lipid Peroxidation | Concentration-dependent increase | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the effects of this compound.
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Workflow:
-
Seed cancer cells in 96-well plates at a specific density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or SRB reagent and incubate.
-
Solubilize the formazan (B1609692) crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUPR1: A Critical Regulator of the Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial catastrophe induced by NUPR1 inhibitors as a novel strategy to fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ZZW-115: A Technical Deep Dive into NUPR1 Inhibition-Mediated Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel NUPR1 inhibitor, ZZW-115, and its significant impact on the induction of ferroptosis, a unique iron-dependent form of programmed cell death. This compound is emerging as a promising therapeutic agent in oncology, particularly for treatment-resistant cancers such as pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC). This document details the mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to this compound and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] It presents a promising therapeutic window for cancers that are often resistant to traditional forms of apoptosis-inducing chemotherapy.[2] The stress-inducible nuclear protein 1 (NUPR1) has been identified as a critical repressor of ferroptosis, thus making it a key target for therapeutic intervention.[2][3]
This compound is a potent and selective small-molecule inhibitor of NUPR1.[4][5] By binding to NUPR1, this compound disrupts its pro-survival functions, leading to a cascade of events that culminate in ferroptotic cell death.[5][6] This guide explores the intricate mechanisms through which this compound leverages the ferroptotic pathway to exert its anticancer effects.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the direct inhibition of NUPR1.[4][5] This inhibition sets off a chain of events that sensitize cancer cells to ferroptosis. The key mechanistic steps are:
-
NUPR1 Inhibition : this compound binds to NUPR1 with a dissociation constant (Kd) of 2.1 µM, inhibiting its activity.[4][5]
-
Downregulation of TFAM : Inhibition of NUPR1 by this compound leads to the downregulation of Mitochondrial Transcription Factor A (TFAM), a key regulator of mitochondrial biogenesis and function.[1]
-
Mitochondrial Dysfunction : The reduction in TFAM expression results in mitochondrial morphological changes, network disorganization, and overall metabolic dysfunction.[1]
-
Reactive Oxygen Species (ROS) Accumulation : The compromised mitochondrial function leads to an overproduction of reactive oxygen species (ROS), particularly mitochondrial ROS.[1][7]
-
Depletion of Antioxidant Defenses : this compound treatment disrupts the glutathione (B108866) (GSH)-dependent antioxidant system. This is evidenced by a decrease in the ratio of reduced GSH to oxidized glutathione (GSSG) and a reduction in the activity of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[1][8]
-
Lipid Peroxidation : The combination of increased ROS production and diminished antioxidant capacity leads to the accumulation of lipid hydroperoxides, a hallmark of ferroptosis.[1][5]
-
Iron Accumulation : this compound treatment has been shown to increase intracellular iron levels, further contributing to the generation of ROS through the Fenton reaction and exacerbating lipid peroxidation.[1]
The induction of ferroptosis by this compound can be prevented by the ferroptosis-specific inhibitor ferrostatin-1 (Fer-1) and the ROS scavenger N-acetylcysteine (NAC), confirming the central role of lipid peroxidation and oxidative stress in its mechanism of action.[1]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various markers of ferroptosis in cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) | Reference |
| MiaPaCa-2 (Pancreatic) | Not explicitly stated, but effective in low µM range | [9] |
| HepG2 (Hepatocellular) | 0.42 | [4][10] |
| ANOR (Pancreatic) | 0.84 | [4] |
| HN14 (Pancreatic) | 4.93 | [4] |
| SaOS-2 (Osteosarcoma) | 7.75 | [4][10] |
| Panel of 11 PDAC lines | 0.84 - 4.93 | [5] |
| Panel of 16 other cancer lines | 0.25 - 7.75 | [5] |
Table 2: Effect of this compound on Antioxidant System in MiaPaCa-2 Cells (72h treatment)
| This compound Concentration | GSH/GSSG Ratio (Fold Change vs. Control) | GPX4 Activity (Fold Change vs. Control) | Reference |
| 0.5 µM | ~0.8 | ~0.9 | [8] |
| 1.0 µM | ~0.5 | ~0.7 | [8] |
| 2.0 µM | ~0.3 | ~0.5 | [8] |
Table 3: Effect of this compound on Lipid Peroxidation and Iron Accumulation in MiaPaCa-2 Cells
| Parameter | This compound Treatment | Observation | Reference |
| Malondialdehyde (MDA) | Dose-dependent increase | Increased lipid peroxidation | [1][8] |
| BODIPY 581/591 C11 | Dose-dependent increase in oxidized form | Increased lipid hydroperoxides | [1][8] |
| Intracellular Iron | 24h treatment | Significant increase in iron accumulation | [1] |
Table 4: In Vivo Efficacy of this compound in MiaPaCa-2 Xenograft Model
| This compound Dose (mg/kg/day) | Treatment Duration | Outcome | Reference |
| 1.0, 2.5, 5.0 | 30 days | Dose-dependent tumor growth reduction | [5] |
| 2.5, 5.0 | 4 weeks | Decreased GPX4 activity and dysregulated ferroptosis-related gene expression | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ferroptosis-inducing effects of this compound.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.
Method: Crystal Violet Staining[1]
-
Cell Seeding: Seed cells in triplicate in 96-well plates and allow them to attach overnight.
-
Treatment: Incubate cells with various concentrations of this compound (e.g., 0-100 µM) in the presence or absence of inhibitors (e.g., 1 µM Fer-1, 20 µM Z-VAD-FMK, 40 µM Nec-1) for the indicated time points (24, 48, or 72 hours).[1][7]
-
Fixation: Discard the medium and fix the cells with 1% glutaraldehyde (B144438) solution.
-
Staining: Wash the cells with PBS and stain with 0.1% crystal violet solution.
-
Quantification: Solubilize the stain and measure the absorbance at a wavelength of 570 nm. Normalize the viability to untreated control cells.
Measurement of Reactive Oxygen Species (ROS)
Purpose: To quantify the intracellular and mitochondrial ROS levels upon this compound treatment.
Method: Flow Cytometry with Fluorescent Probes[1]
-
Cell Treatment: Treat cells with the desired concentrations of this compound in the presence or absence of 1 µM Fer-1 for 72 hours.
-
Staining:
-
For total intracellular ROS, use a suitable probe like CellROX.
-
For mitochondrial ROS, use MitoSOX Red.
-
-
Analysis: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer according to the probe manufacturer's instructions.
Glutathione (GSH/GSSG) Assay
Purpose: To assess the impact of this compound on the cellular glutathione pool.
Method: Luminescence-based Assay[6]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound for 72 hours in triplicate.
-
Lysis and Detection: Measure total intracellular glutathione and GSSG using a commercial kit (e.g., GSH/GSSG-Glo™ Assay from Promega). Add Luciferin Generation Reagent and then Luciferin Detection Reagent to all wells.
-
Quantification: Measure luminescence using a microplate reader. Calculate GSSG and total glutathione concentrations using a standard curve and normalize to the cell number.
-
Ratio Calculation: Calculate the GSH/GSSG ratio using the formula: GSH/GSSG = [Total GSH - (2 × GSSG)] / GSSG.[6]
GPX4 Activity Assay
Purpose: To measure the activity of the key ferroptosis-regulating enzyme, GPX4.
Method: Commercial Colorimetric Assay Kit (e.g., Abcam, #ab102530)[8]
-
Cell Preparation: Seed 5 x 10^5 cells in 10 cm dishes, allow attachment overnight, and then treat with this compound.
-
Assay Principle: The assay is based on the oxidation of GSH to GSSG by GPX4, which is then recycled back to GSH by glutathione reductase and NADPH. The decrease in NADPH absorbance is monitored.
-
Procedure: Follow the manufacturer's protocol for cell lysis and reaction setup.
-
Measurement: Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption, which is proportional to GPX4 activity.
Lipid Peroxidation Assay
Purpose: To quantify the extent of lipid peroxidation, a hallmark of ferroptosis.
Method 1: Malondialdehyde (MDA) Assay[1][8]
-
Sample Preparation: For in vitro experiments, use 5 x 10^5 cells. For in vivo experiments, use 10 mg of tumor tissue.
-
Assay: Use a commercial MDA lipid peroxidation assay kit (e.g., Abcam, #ab118970).
-
Procedure: Follow the manufacturer's instructions, which typically involve the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Quantification: Measure the absorbance or fluorescence of the product and calculate the MDA concentration based on a standard curve.
Method 2: BODIPY 581/591 C11 Staining[1][8]
-
Cell Treatment: Treat cells with this compound in the presence or absence of 1 µM Fer-1 for 72 hours.
-
Staining: Stain the cells with the fluorescent lipid peroxidation sensor BODIPY 581/591 C11.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows associated with this compound-induced ferroptosis.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to induce ferroptosis through the inhibition of NUPR1 offers a novel strategy to combat cancers that are resistant to conventional treatments. The detailed mechanistic understanding and the robust quantitative data presented in this guide provide a solid foundation for further preclinical and clinical development.
Future research should focus on:
-
Exploring the efficacy of this compound in a broader range of cancer types.
-
Investigating potential synergistic effects when combined with other anticancer agents, such as other ferroptosis inducers or traditional chemotherapeutics.[11]
-
Identifying and validating biomarkers to predict patient response to this compound therapy.
-
Conducting comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials.
The continued investigation of this compound and the NUPR1-ferroptosis axis holds immense promise for improving outcomes for patients with difficult-to-treat malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NUPR1 is a critical repressor of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NUPR1: A Critical Regulator of the Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of ZZW-115 Binding to NUPR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear protein 1 (NUPR1), also known as p8 or Com1, is a small, intrinsically disordered protein involved in cellular stress responses, DNA repair, and cell cycle regulation.[1][2][3] Its overexpression is linked to poor prognosis and chemoresistance in various cancers, including pancreatic ductal adenocarcinoma (PDAC), hepatocellular carcinoma (HCC), and glioblastoma.[1][4][5] This has positioned NUPR1 as a promising therapeutic target. ZZW-115 is a potent small molecule inhibitor of NUPR1 that has demonstrated significant anti-tumor activity in preclinical models.[6][7][8] This technical guide provides an in-depth overview of the biophysical characterization of the interaction between this compound and NUPR1, offering a valuable resource for researchers in the field of drug development.
Quantitative Analysis of this compound Binding to NUPR1
The binding of this compound to NUPR1 has been quantified using various biophysical techniques, providing insights into the affinity and thermodynamics of this interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 2.1 µM | Isothermal Titration Calorimetry (ITC) | [6] |
| IC50 (ANOR cells) | 0.84 µM | Cell-based assay | [6][9] |
| IC50 (HN14 cells) | 4.93 µM | Cell-based assay | [6][9] |
| IC50 (HepG2 cells) | 0.42 µM | Cell-based assay | [6] |
| IC50 (SaOS-2 cells) | 7.75 µM | Cell-based assay | [6] |
Table 1: Quantitative Binding and Efficacy Data for this compound. This table summarizes the key quantitative parameters defining the interaction of this compound with NUPR1 and its inhibitory effects on cancer cell lines.
Thermodynamic Profile of the this compound:NUPR1 Interaction
Isothermal Titration Calorimetry (ITC) has been employed to determine the thermodynamic parameters of this compound binding to NUPR1. These parameters provide a deeper understanding of the forces driving the interaction.
| Compound | Dissociation Constant (Kd) (µM) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| This compound | 2.1 | - | - |
Table 2: Thermodynamic Parameters of TFP-Derived Compounds Binding to NUPR1. Data for enthalpy and stoichiometry for this compound were not explicitly available in the provided search results, though the ITC method was cited for the Kd determination.[8]
Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation
This compound exerts its function by directly binding to NUPR1 and inhibiting its translocation into the nucleus.[7][9][10] NUPR1 contains a nuclear localization signal (NLS) that is recognized by importins, facilitating its transport through the nuclear pore complex.[9][10] this compound has been shown to bind to a region of NUPR1 that includes Thr68, a key residue within the NLS.[5][7][9] This competitive binding prevents the interaction between NUPR1 and importins, thereby sequestering NUPR1 in the cytoplasm and inhibiting its nuclear functions.[7][9]
Figure 1: Mechanism of this compound-mediated inhibition of NUPR1 nuclear translocation.
Downstream Signaling Pathways Affected by this compound
By inhibiting NUPR1, this compound triggers multiple downstream signaling pathways leading to cancer cell death through apoptosis, necroptosis, and ferroptosis.[5][6][9] Mechanistically, this compound treatment leads to mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[5][6] This oxidative stress, coupled with the inhibition of NUPR1's pro-survival functions, culminates in programmed cell death.
Figure 2: Downstream signaling effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biophysical studies. Below are generalized protocols for key experiments used in the characterization of the this compound and NUPR1 interaction, based on standard practices in the field.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (NUPR1), allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Recombinant NUPR1 is dialyzed against the desired experimental buffer (e.g., 50 mM Tris, pH 7.5).
-
This compound is dissolved in the same dialysis buffer.
-
The concentrations of both NUPR1 and this compound are accurately determined.
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the NUPR1 solution.
-
The injection syringe is filled with the this compound solution.
-
A series of small injections of this compound into the NUPR1 solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
The isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).
-
Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).
Immunofluorescence for NUPR1 Localization
This technique is used to visualize the subcellular localization of NUPR1 and to determine the effect of this compound on its nuclear translocation.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cells (e.g., MiaPaCa-2) are cultured on coverslips.
-
Cells are treated with this compound at the desired concentration and for the specified duration. Control cells are treated with vehicle.
-
-
Fixation and Permeabilization:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
-
Cells are incubated with a primary antibody specific for NUPR1.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
The coverslips are mounted on microscope slides.
-
Images are acquired using a fluorescence or confocal microscope.
-
The localization of the NUPR1 signal (cytoplasmic vs. nuclear) is analyzed.[11]
-
Figure 4: Workflow for Immunofluorescence.
Conclusion
The biophysical characterization of the this compound and NUPR1 interaction provides a solid foundation for the development of NUPR1-targeted cancer therapies. The quantitative data on binding affinity and the detailed understanding of the mechanism of action, involving the inhibition of NUPR1 nuclear translocation, highlight the potential of this compound as a promising drug candidate. The downstream effects on multiple cell death pathways further underscore its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical resource for researchers aiming to further investigate this important interaction and to develop novel NUPR1 inhibitors.
References
- 1. NUPR1 works against the metabolic stress-induced autophagy-associated cell death in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NUPR1 is a novel potential biomarker and confers resistance to sorafenib in clear cell renal cell carcinoma by increasing stemness and targeting the PTEN/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Early-Stage Research on ZZW-115: A Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on ZZW-115, a potent inhibitor of the nuclear protein 1 (NUPR1). This compound has demonstrated significant anti-tumor activity across a range of cancer types by inducing multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Anti-Tumor Activity of this compound
This compound has shown efficacy in both in vitro and in vivo models. Its cytotoxic effects have been quantified across a diverse panel of cancer cell lines, and its tumor growth inhibitory capacity has been demonstrated in xenograft models.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cancer types are summarized below.
Table 1: IC50 Values of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | IC50 (µM) |
| ANOR | 0.84 |
| HN14 | 4.93 |
| MiaPaCa-2 (Parental) | 1.52 - 2.42 |
| MiaPaCa-2 (this compound Resistant) | 5.68 - 21.00 |
Data compiled from studies demonstrating this compound's efficacy in a panel of 11 PDAC cell lines, with IC50 values ranging from 0.84 µM to 4.93 µM.[1][2][3] Resistance development in MiaPaCa-2 cells led to a significant increase in IC50 values.[4]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Hepatocellular Carcinoma | HepG2 | 0.42 |
| Osteosarcoma | SaOS-2 | 7.75 |
| Glioblastoma | U87 | Data not specified |
| Melanoma | A375, B16 | Data not specified |
| Colon Cancer | HT29, SK-CO-1, LS174T | Data not specified |
| Lung Cancer | H1299, H358 | Data not specified |
| Prostate Cancer | PC-3 | Data not specified |
| Acute Monocytic Leukemia | THP-1 | Data not specified |
| Lymphoma | Daudi | Data not specified |
| Acute T Cell Leukemia | Jurkat | Data not specified |
| Breast Cancer | MDA-MB-231 | Data not specified |
This compound has demonstrated effectiveness across a wide array of cancer cell lines with IC50 values generally ranging from 0.42 µM to 7.75 µM.[1][5][6]
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor regression upon this compound administration.
Table 3: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Immunocompromised Mice | Pancreatic Cancer (MiaPaCa-2) | 1, 2.5, or 5 mg/kg | Dose-dependent tumor growth reduction.[3] |
| Immunocompromised Mice | Pancreatic Cancer | 0.5-5 mg/kg daily for 30 days | Inhibition of pancreatic xenograft tumor growth.[1] |
| Immunocompetent C57BL/6 Mice | Pancreatic Cancer (Panc02) | 5 mg/kg for 30 days | Tumor size became almost unmeasurable in some cases.[1] |
| Xenografted Mice | Hepatocellular Carcinoma (HepG2, Hep3B) | Not specified | "Extraordinary antitumor effect".[7][8] |
| Xenografted Mice | Pancreatic Cancer | 5 mg/kg daily for 30 days | Tumors stopped growing and progressively decreased in size, almost disappearing by the end of treatment.[1] |
| Xenografted Mice | Pancreatic Cancer | Combination with 5-FU | Tumors decreased from 368.24 ± 45.00 mm³ to 28.48 ± 8.59 mm³.[9] |
This compound has shown remarkable in vivo anti-tumor activity, leading to significant tumor growth inhibition and even regression in various pancreatic and hepatocellular carcinoma models.[1][3][7][8][9] Notably, no apparent neurological side effects were observed, a significant improvement over its parent compound, trifluoperazine (B1681574) (TFP).[5][6]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-tumor activity of this compound.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Method: Cancer cell lines were incubated with increasing concentrations of this compound (e.g., 0.1-100 µM) for various durations (e.g., 24, 48, 72 hours).[1] Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays.
-
Inhibitor Studies: To elucidate the mechanism of cell death, cells were co-incubated with this compound and specific inhibitors:
Measurement of Apoptosis and Necroptosis
-
Objective: To quantify the induction of apoptosis and necroptosis by this compound.
-
Methods:
-
Caspase 3/7 Activity Assay: To measure apoptosis, cells were treated with this compound (e.g., 3 or 5 µM) for 24 hours, and caspase 3/7 activity was quantified using a luminescent or fluorescent assay.[5][6]
-
Lactate Dehydrogenase (LDH) Release Assay: To measure necroptosis (membrane rupture), the release of LDH into the cell culture medium was quantified after treatment with this compound.[5][6]
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry analysis of cells stained with Annexin V (an early apoptotic marker) and PI (a late apoptotic/necrotic marker) was used to differentiate between viable, apoptotic, and necrotic cells following this compound treatment (e.g., 5 µM for 24 hours).[5]
-
Analysis of Mitochondrial Function and Oxidative Stress
-
Objective: To investigate the impact of this compound on mitochondrial health and reactive oxygen species (ROS) production.
-
Methods:
-
ATP Production Assay: Cellular ATP levels were measured to assess mitochondrial function following this compound treatment.[5]
-
ROS Detection: Cellular and mitochondrial ROS levels were detected using fluorescent probes such as CellROX and MitoSOX Red, followed by flow cytometry analysis.[10]
-
Mitochondrial Network Staining: The morphology and integrity of the mitochondrial network were visualized using MitoTracker Red staining.[10]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Human cancer cells (e.g., MiaPaCa-2, Panc02, HepG2, Hep3B) were subcutaneously or orthotopically implanted into immunocompromised or immunocompetent mice.[1][7][8]
-
Once tumors reached a palpable size, mice were treated with this compound via injection at specified doses and schedules (e.g., 0.5-5 mg/kg daily for 30 days).[1]
-
Tumor volume was measured regularly throughout the treatment period.
-
At the end of the study, tumors were excised for histological and molecular analysis.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects primarily by inhibiting NUPR1, a stress-induced protein overexpressed in many cancers.[2][5] This inhibition triggers a cascade of events leading to cancer cell death.
This compound Mechanism of Action
This compound binds to NUPR1 (Kd = 2.1 µM), preventing its nuclear translocation.[1][3][9] This cytoplasmic retention of NUPR1 disrupts its downstream functions, which are crucial for cancer cell survival and proliferation. The inhibition of NUPR1 by this compound leads to mitochondrial dysfunction, characterized by decreased ATP production and increased ROS generation.[5][7] This metabolic crisis culminates in the activation of multiple programmed cell death pathways.
Experimental Workflow for Assessing Cell Death Mechanisms
The following workflow illustrates the experimental approach to dissecting the cell death pathways induced by this compound. By using specific inhibitors, researchers can determine the relative contribution of apoptosis, necroptosis, and ferroptosis to the overall cytotoxic effect.
This compound Sensitization to Genotoxic Agents
Research has also indicated that by inhibiting the nuclear translocation of NUPR1, this compound can sensitize cancer cells to DNA-damaging agents.[9] NUPR1 interacts with key proteins in the DNA damage response (DDR) pathway. By preventing NUPR1 from reaching the nucleus, this compound may impair the cell's ability to repair DNA damage, leading to enhanced cell death when combined with genotoxic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
ZZW-115: A Novel NUPR1 Inhibitor Inducing Cancer Cell Stress and Programmed Cell Death
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZZW-115 is a potent small molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-inducible protein frequently overexpressed in a multitude of malignancies and implicated in cancer progression and therapeutic resistance. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its profound effects on cancer cell stress response pathways. This compound has been demonstrated to elicit a multi-faceted anti-cancer activity by inducing a "mitochondrial catastrophe" that culminates in various forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis. Furthermore, by inhibiting the nuclear translocation of NUPR1, this compound sensitizes cancer cells to genotoxic agents, highlighting its potential in combination therapies. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to serve as a valuable resource for the scientific community.
Introduction
Cancer cells are adept at surviving under stressful conditions characterized by nutrient deprivation, hypoxia, and cytotoxic insults. A key mediator of this stress adaptation is NUPR1, an intrinsically disordered protein that regulates gene expression programs involved in cell survival, proliferation, and DNA repair.[1][2] The overexpression of NUPR1 is a common feature across numerous cancers, including pancreatic, liver, and lung cancer, making it an attractive therapeutic target.[1][3]
This compound is a novel, potent inhibitor of NUPR1, developed through a ligand-based design approach.[1] It binds to NUPR1 with a dissociation constant (Kd) of 2.1 μM.[4] This interaction disrupts the normal function of NUPR1, leading to a cascade of events that ultimately result in cancer cell death. This document will delve into the molecular mechanisms underpinning the anti-cancer effects of this compound, providing a detailed guide for researchers exploring its therapeutic potential.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines [1][4]
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (hours) |
| ANOR | Pancreatic | 0.84 | 72 |
| MiaPaCa-2 | Pancreatic | Not explicitly stated, but effective at 3-5 μM | 24-72 |
| 02-063 | Pancreatic | Not explicitly stated | 72 |
| LIPC | Pancreatic | Not explicitly stated | 72 |
| Foie8b | Pancreatic | Not explicitly stated | 72 |
| HN14 | Pancreatic | 4.93 | 72 |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |
| U87 | Glioblastoma | Not explicitly stated | - |
| A375 | Melanoma | Not explicitly stated | - |
| U2OS | Osteosarcoma | Not explicitly stated | - |
| HT29 | Colon Cancer | Not explicitly stated | - |
| SK-CO-1 | Colon Cancer | Not explicitly stated | - |
| LS174T | Colon Cancer | Not explicitly stated | - |
| H1299 | Lung Cancer | Not explicitly stated | - |
| H358 | Lung Cancer | Not explicitly stated | - |
| PC3 | Prostate Cancer | Not explicitly stated | - |
| THP-1 | Acute Monocytic Leukemia | Not explicitly stated | - |
| Daudi | Lymphoma | Not explicitly stated | - |
| Jurkat | Acute T Cell Leukemia | Not explicitly stated | - |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | - |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [4][5]
| Animal Model | Cancer Cell Line | Treatment Regimen | Outcome |
| NMRI-Foxn1nu/Foxn1nu mice | MiaPaCa-2 (xenograft) | 0.5, 1.0, 2.5, or 5 mg/kg/day for 30 days | Dose-dependent tumor regression; at 5 mg/kg, tumors almost disappeared. |
| Immunocompetent C57BL/6 mice | Panc02 (orthotopic) | 5 mg/kg for 30 days | Tumor size became almost unmeasurable in some cases. |
| Nude mice | MiaPaCa-2 (xenograft) | 2.5 mg/kg this compound in combination with 20 mg/kg 5-FU for 30 days | Significant potentiation of 5-FU's anti-tumor activity. |
Core Mechanism of Action: NUPR1 Inhibition and Downstream Effects
The primary mechanism of action of this compound is its direct inhibition of NUPR1. This initiates a signaling cascade that impacts multiple cellular processes, leading to cell death.
Inhibition of NUPR1 Nuclear Translocation and Attenuation of DNA Damage Response
This compound binds to NUPR1 and competitively inhibits its interaction with importins, the proteins responsible for transporting cargo into the nucleus.[2][5] This sequesters NUPR1 in the cytoplasm, preventing it from carrying out its nuclear functions. A critical consequence of this is the disruption of the DNA damage response (DDR). NUPR1 is known to interact with and promote the SUMOylation of key DDR proteins.[5] By blocking NUPR1's nuclear entry, this compound treatment leads to reduced SUMOylation of these proteins, thereby sensitizing cancer cells to genotoxic agents like 5-fluorouracil (B62378) (5-FU).[5]
References
- 1. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZZW-115 In Vitro Cell Culture
Introduction
ZZW-115 is a potent and specific small-molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein frequently overexpressed in various malignancies, including pancreatic ductal adenocarcinoma (PDAC).[1][2][3] By binding to NUPR1, this compound disrupts its nuclear translocation and its interaction with key molecular partners, thereby impeding critical pathways essential for cancer cell survival under stress.[2][4][5][6] Preclinical studies have demonstrated that this compound induces cancer cell death through multiple mechanisms, including necroptosis, apoptosis, and ferroptosis, highlighting its potential as a promising therapeutic agent.[1][3][7][8] These application notes provide detailed protocols for the in vitro evaluation of this compound's anti-cancer effects.
Mechanism of Action
This compound exerts its anti-tumor activity primarily by inhibiting NUPR1. This inhibition leads to a cascade of downstream effects, culminating in cancer cell death. The primary mechanisms identified are:
-
Induction of Necroptosis and Apoptosis: this compound treatment triggers both necrotic and apoptotic cell death pathways. This is evidenced by increased lactate (B86563) dehydrogenase (LDH) release (a marker of necrosis) and elevated caspase 3/7 activity (a marker of apoptosis).[1][3][7]
-
Induction of Ferroptosis: this compound can also induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of reactive oxygen species (ROS) and lipid peroxidation.[8][9]
-
Mitochondrial Dysfunction: The compound causes a failure in mitochondrial metabolism, leading to decreased ATP production and an overproduction of ROS.[1][10][11]
-
Inhibition of NUPR1 Nuclear Translocation: this compound competes with importins for binding to the nuclear localization signal (NLS) region of NUPR1, thereby preventing its translocation to the nucleus where it would otherwise participate in DNA repair and other pro-survival functions.[4][5][6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 | [1] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 | [1] |
| MiaPaCa-2 (Control) | Pancreatic Ductal Adenocarcinoma | 1.52 - 2.90 | 72 | [2] |
| MiaPaCa-2 (Resistant) | Pancreatic Ductal Adenocarcinoma | 5.66 - 21.00 | 72 | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 72 | [7][10] |
| SaOS-2 | Osteosarcoma | 7.75 | 72 | [7][10] |
| MCF7 | Breast Cancer | 0.42 | 72 | [7] |
| Various PDAC Lines | Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 | 72 | [8] |
| Other Cancer Lines | Glioblastoma, Lymphoma, Leukemia etc. | 0.25 - 7.75 | Not Specified | [8] |
Experimental Protocols
Cell Culture and Maintenance
A variety of cancer cell lines have been used to evaluate the efficacy of this compound. The choice of cell line should be guided by the specific research question.
-
Recommended Cell Lines: MiaPaCa-2, HepG2, ANOR, HN14, LIPC, Foie8b, 02-063.[1][7][8]
-
Culture Media: Use the appropriate culture medium as recommended by the cell line supplier (e.g., DMEM or RPMI-1640).
-
Supplements: Supplement the media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[7][10] Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9][12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 33 µM or 100 µM).[7][10] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[7][9][10]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Blue Viability Assay or Crystal Violet staining.[2][10]
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Apoptosis and Necrosis Assays
These assays help to elucidate the mode of cell death induced by this compound.
-
Procedure: After treating the cells with this compound (e.g., 3 µM and 5 µM for 24 hours) in a 96-well plate, use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the culture medium.[1][7][12]
-
Data Analysis: Compare the LDH levels in treated cells to untreated control cells. A significant increase indicates necrotic cell death.[1]
-
Procedure: Following treatment with this compound (e.g., 3 µM and 5 µM for 24 hours), measure the activity of caspase 3 and 7 using a luminescent or fluorescent assay kit.[1][7][12]
-
Data Analysis: An increase in caspase 3/7 activity in treated cells compared to controls is indicative of apoptosis.[1]
-
Procedure: Treat cells with this compound (e.g., 5 µM for 24 hours).[1] Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive cells: Necrotic cells.
-
Reactive Oxygen Species (ROS) Production Assay
-
Procedure: Treat cells with the desired concentrations of this compound for a specified time (e.g., 72 hours).[9] Incubate the cells with a fluorescent ROS indicator dye such as CellROX or MitoSOX Red.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an overproduction of ROS.[9]
ATP Production Assay
-
Procedure: Seed cells in a 96-well plate and treat with this compound (e.g., 3 µM or 5 µM for 24 hours).[1]
-
Measurement: Use a commercial ATP assay kit based on the luciferin/luciferase reaction to measure the intracellular ATP content.
-
Data Analysis: A decrease in ATP levels in treated cells compared to controls suggests mitochondrial dysfunction.[1]
Mandatory Visualizations
Caption: this compound signaling pathway leading to cancer cell death.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols: Determination of ZZW-115 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in numerous malignancies.[1][2] By targeting NUPR1, this compound has demonstrated significant anti-cancer activity, inducing tumor cell death through a combination of necroptosis and apoptosis.[2][3][4] Mechanistically, this compound's inhibition of NUPR1 leads to mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[2][3] This application note provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines and offers a detailed protocol for its determination using a standard MTT assay.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated across a diverse panel of cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Pancreatic Ductal Adenocarcinoma Panel | Pancreatic Cancer | 0.84 - 4.93 | 72 hours |
| ANOR | Pancreatic Cancer | 0.84 | 72 hours |
| HN14 | Pancreatic Cancer | 4.93 | 72 hours |
| MiaPaCa-2 | Pancreatic Cancer | ~2.90 - 5.66 | 72 hours |
| Other Cancer Cell Lines | |||
| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 hours |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 hours |
| MCF7 | Breast Cancer | 0.42 | Not Specified |
| General Panel | Glioblastoma, Lymphoma, Leukemia, etc. | 0.25 - 7.75 | Not Specified |
Note: IC50 values can vary based on experimental conditions, including cell density, passage number, and specific assay parameters.[1][3][5][6]
Experimental Protocols
Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound compound
-
Selected adherent cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to logarithmic growth phase.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and cancer cell death.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ZZW-115 Animal Model Study Design for Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in various cancers.[1][2] By targeting NUPR1, this compound has demonstrated significant anti-tumor activity in preclinical models, primarily through the induction of programmed cell death pathways, including necroptosis and apoptosis.[1][3][4] These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific cancer types and research questions.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to NUPR1, thereby inhibiting its function.[1][2] NUPR1 is a multifaceted protein involved in cell cycle regulation, DNA repair, and resistance to apoptosis.[5][6] Inhibition of NUPR1 by this compound leads to a cascade of events culminating in tumor cell death. This process is characterized by a dual mechanism of action:
-
Necroptosis: A form of programmed necrosis that is independent of caspases. This compound treatment has been shown to induce necroptosis, leading to cell lysis and release of cellular contents.[1][3]
-
Apoptosis: A programmed cell death pathway mediated by caspases. This compound also triggers the apoptotic cascade, resulting in controlled cellular dismantling.[1][3]
This dual mechanism suggests that this compound may be effective against tumors that have developed resistance to conventional apoptosis-inducing therapies.
Data Presentation
Table 1: Recommended Human Cancer Cell Lines for Xenograft Studies
| Cancer Type | Cell Line | Rationale |
| Pancreatic Ductal Adenocarcinoma (PDAC) | MiaPaCa-2 | Demonstrated sensitivity to this compound in vitro and in vivo.[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PANC-1 | Widely used PDAC cell line for xenograft studies.[2] |
| Hepatocellular Carcinoma (HCC) | HepG2 | This compound has shown efficacy in HCC models.[4] |
| Hepatocellular Carcinoma (HCC) | Hep3B | Alternative HCC cell line for broader validation.[4] |
| Other Cancers | Various | This compound has shown broad anti-cancer activity; cell line selection should be based on NUPR1 expression and the specific cancer type under investigation.[1] |
Table 2: this compound Dosing Regimen for In Vivo Xenograft Studies
| Parameter | Recommendation | Reference |
| Vehicle | DMSO, PEG300, Tween80, ddH2O | [7] |
| Routes of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) injection | [2] |
| Dosage Range | 0.5 - 5 mg/kg | [2] |
| Dosing Frequency | Daily | [2] |
| Treatment Duration | 30 days | [2] |
Table 3: Key Parameters for Tumor Growth Inhibition Assessment
| Metric | Description | Formula |
| Tumor Volume | Measurement of tumor size over time. | Volume (mm³) = (Length x Width²) / 2 |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth inhibition in treated vs. control groups. | TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 |
| Tumor Weight | Final tumor weight at the end of the study. | Measured using a calibrated scale after excision. |
| Body Weight | Monitored to assess systemic toxicity. | Measured at regular intervals throughout the study. |
Experimental Protocols
Cell Culture and Preparation
-
Culture selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 1x10⁷ to 5x10⁷ cells/mL.[8] Keep the cell suspension on ice until injection.
Xenograft Implantation
2.1. Subcutaneous Xenograft Model
-
Anesthetize immunocompromised mice (e.g., athymic nude or NOD/SCID) using an approved anesthetic agent.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously using a 25-27 gauge needle.[8][9]
-
Monitor the mice for tumor formation.
2.2. Orthotopic Xenograft Model (Pancreatic Cancer Example)
-
Anesthetize the mouse as described above.
-
Make a small incision in the left abdominal flank to expose the pancreas.[10]
-
Using a 30-gauge needle, slowly inject 20-50 µL of the cell suspension directly into the pancreas.[2][11]
-
Close the peritoneum and skin with sutures or surgical clips.[10]
-
Provide appropriate post-operative care, including analgesics.
This compound Administration
-
Prepare the this compound formulation as per the recommended vehicle composition.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via the chosen route (i.p. or i.v.).
Tumor Growth Monitoring and Endpoint
-
Measure tumor dimensions using digital calipers 2-3 times per week.[12] Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for any signs of toxicity.
-
Continue treatment and monitoring for the planned duration (e.g., 30 days).
-
Humane endpoints should be strictly followed. Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor shows signs of ulceration, or the animal exhibits a loss of more than 20% of its body weight or other signs of distress.[13][14][15]
-
At the end of the study, euthanize all remaining animals and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Protein 1 Imparts Oncogenic Potential and Chemotherapeutic Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Article - Standard on Tumor Productio... [policies.unc.edu]
- 15. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
ZZW-115 Application Notes and Protocols for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZZW-115 is a potent and selective small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. By binding to NUPR1, this compound prevents its nuclear translocation, thereby disrupting critical pathways essential for cancer cell survival under stress. Preclinical studies have demonstrated its efficacy in various cancer models, where it induces tumor cell death through multiple mechanisms, including apoptosis, necroptosis, and ferroptosis. These application notes provide detailed information on the solubility and stability of this compound, along with protocols for its use in in vivo research.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄Cl₃F₃N₄S (this compound) / C₂₄H₃₁F₃N₄S • 3HCl (this compound HCl) | [1][2] |
| Molecular Weight | 573.97 g/mol (this compound) / 574.0 g/mol (this compound HCl) | [1][2] |
| Appearance | Solid | [2] |
Solubility Data
The solubility of this compound and its hydrochloride salt has been determined in various solvents. It is important to note that the hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability.[3] Sonication is recommended to aid dissolution.[4]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 93 | 162.02 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | 46 | - | Data from a specific batch.[1] |
| Ethanol | 2 | - | Data from a specific batch.[1] |
| Ethanol | Soluble | - | General observation.[2] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 83.33 | 145.18 | Ultrasonic assistance is recommended. Hygroscopic DMSO can impact solubility.[5] |
| Water | 100 | 174.23 | Sonication is recommended.[4] |
| Water | 60 | 104.54 | Ultrasonic assistance is recommended.[5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 | 8.71 | Sonication is recommended.[4] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
Table 3: Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][4] |
| In Solvent | -80°C | 1 year[1][4] |
| In Solvent | -20°C | 1 month[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly targeting NUPR1.[2] NUPR1 is a stress-induced protein that, upon activation, translocates to the nucleus and interacts with various molecular partners to promote cell survival and resistance to therapy.[1][6] this compound binds to the nuclear localization signal (NLS) region of NUPR1, which competitively inhibits its interaction with importins and subsequent nuclear translocation.[6][7] This cytoplasmic retention of NUPR1 disrupts downstream signaling pathways, leading to a decrease in mitochondrial ATP production, an increase in reactive oxygen species (ROS), and ultimately, cancer cell death via apoptosis, necroptosis, and ferroptosis.[2][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of Stock Solutions
-
DMSO Stock:
-
To prepare a 100 mM stock solution of this compound (MW: 573.97), weigh out 57.4 mg of this compound powder and dissolve it in 1 mL of fresh, anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[1]
-
In Vivo Formulation Protocols
The mixed solution should be prepared fresh and used immediately for optimal results.[1]
Protocol 1: PEG300, Tween 80, and ddH₂O Formulation [1]
This protocol provides a clear solution suitable for injection.
-
Start with a clarified DMSO stock solution of this compound (e.g., 23.2 mg/mL).
-
For a 1 mL final volume, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final concentration of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
Protocol 2: Corn Oil Formulation [1]
-
Start with a clarified DMSO stock solution of this compound (e.g., 23.2 mg/mL).
-
For a 1 mL final volume, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
Protocol 3: Saline, PEG300, and Tween 80 Formulation for this compound Hydrochloride [4]
This formulation results in a 5 mg/mL solution.
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
To prepare the final formulation, combine the components in the following ratio: 10% DMSO (from stock), 40% PEG300, 5% Tween 80, and 45% Saline.
-
Sonication is recommended to achieve a clear solution.
Caption: Workflow for preparing this compound for in vivo studies.
Administration in Animal Models
In preclinical studies using mouse xenograft models, this compound has been administered daily via injection at doses ranging from 0.5 to 5 mg/kg for up to 30 days.[3] These studies have shown that this compound can effectively inhibit tumor growth and even lead to tumor regression without obvious neurological side effects.[1] The control group in these studies typically receives an equivalent volume of the vehicle solution. The exact dosage and administration route should be optimized for the specific animal model and experimental design.
Troubleshooting
-
Precipitation: If precipitation is observed in the final formulation, ensure that fresh, anhydrous DMSO was used for the stock solution. Sonication may also help to redissolve the compound. The hydrochloride salt form may offer better solubility.[3][5]
-
Animal Toxicity: While studies report no obvious neurological side effects, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. If toxicity is observed, consider reducing the dosage or frequency of administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Viability and Cytotoxicity Profiling of ZZW-115
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZZW-115 is a potent and specific small-molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4] Its anticancer activity is attributed to a multifaceted mechanism of action that includes the induction of multiple forms of programmed cell death.[5][6] this compound prevents the nuclear translocation of NUPR1, interfering with its roles in DNA repair and stress adaptation, thereby sensitizing cancer cells to damage.[2][7][8] Mechanistically, this compound treatment leads to mitochondrial dysfunction, characterized by decreased ATP production and increased reactive oxygen species (ROS), which culminates in cell death via apoptosis, necroptosis, and ferroptosis.[1][4][5][6][9]
This application note provides detailed protocols for assessing cancer cell viability and cytotoxicity following treatment with this compound, offering a framework for characterizing its efficacy and mechanism of action in vitro.
Mechanism of Action Overview
This compound exerts its anticancer effects primarily by inhibiting NUPR1. This initial event triggers a cascade of downstream cellular responses, leading to various forms of cell death.
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and cell death.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound across a range of cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| Hep2G | Hepatocarcinoma | 0.42 | [1][3] |
| SaOS-2 | Osteosarcoma | 7.75 | [1][3] |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [3][5] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [3][5] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2.90 - 5.66 | [10] |
| Various PDAC Lines | Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 | [4] |
| Various Cancers | Glioblastoma, Lymphoma, etc. | 0.25 - 7.75 | [4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (Metabolic Activity)
This protocol describes a standard method for determining cell viability by measuring the metabolic activity of cells treated with this compound using a resazurin-based reagent (e.g., CellTiter-Blue). Metabolically active cells reduce resazurin (B115843) to the fluorescent product resorufin.
Workflow:
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, clear-bottom 96-well cell culture plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue, Promega)
-
Multichannel pipette
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
-
Biological safety cabinet
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO.[1] Aliquot and store at -80°C for long-term use to avoid freeze-thaw cycles.[1]
-
This compound Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 100 µM).[1] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) in 100 µL of complete culture medium.[10]
-
Adherence: Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.[1]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).
-
Incubation: Incubate the plate for the desired treatment duration, typically 24, 48, or 72 hours.[1][10]
-
Reagent Addition: Following the incubation period, add the viability reagent according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue per well).
-
Final Incubation: Incubate the plate for 1-3 hours at 37°C, protected from light.[1]
-
Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm for resazurin) using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence (medium-only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log concentration of this compound and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: Assays for Mechanistic Insights
To further investigate the mode of cell death induced by this compound, the primary viability assay can be supplemented with the following cytotoxicity assays. These are typically performed in a 96-well format following a similar treatment protocol.
2a: LDH Release Assay for Necroptosis This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or necroptosis.[2][11]
-
Principle: Measure LDH activity in the cell culture supernatant using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Recommended Kit: CytoTox-ONE™ Homogeneous Membrane Integrity Assay (Promega).[10]
-
Procedure: After this compound treatment, transfer a portion of the supernatant to a new plate and add the LDH reagent. Measure the signal according to the manufacturer's protocol.
2b: Caspase 3/7 Activity Assay for Apoptosis This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[2][5]
-
Principle: A luminogenic caspase-3/7 substrate is added to the cells. Cleavage of the substrate by active caspases releases a product that generates a luminescent signal.
-
Recommended Kit: Caspase-Glo® 3/7 Assay (Promega).[10]
-
Procedure: After treatment, add the Caspase-Glo® reagent directly to the wells, incubate, and measure luminescence.
2c: ATP Level Assay for Mitochondrial Function This assay quantifies intracellular ATP levels, providing a direct measure of metabolic health and mitochondrial function, which are known to be impacted by this compound.[1][10]
-
Principle: A thermostable luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.
-
Recommended Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[10]
-
Procedure: Add the CellTiter-Glo® reagent directly to the wells, mix to induce cell lysis, and measure the luminescent signal.
Summary
This compound is a potent NUPR1 inhibitor that effectively reduces cancer cell viability through the induction of apoptosis, necroptosis, and ferroptosis. The protocols outlined in this application note provide a robust framework for quantifying the cytotoxic effects of this compound and dissecting its complex mechanism of action. A primary resazurin-based assay can establish dose-response curves and IC₅₀ values, while secondary assays for LDH, caspases, and ATP can provide critical insights into the specific cell death pathways involved.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for ZZW-115: Assessing Cell Death via LDH Release and Caspase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZZW-115 is a potent and specific inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] By binding to NUPR1, this compound prevents its nuclear translocation, leading to mitochondrial metabolism failure, overproduction of reactive oxygen species (ROS), and a decrease in ATP production.[1][3] This cascade of events culminates in cancer cell death through a dual mechanism involving both apoptosis and necroptosis.[1][2][4][5]
These application notes provide detailed protocols for quantifying the two primary modes of cell death induced by this compound: necroptosis, measured by the release of lactate (B86563) dehydrogenase (LDH), and apoptosis, measured by the activity of effector caspases-3 and -7.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects by targeting NUPR1, a key regulator of cellular stress responses. Inhibition of NUPR1 disrupts mitochondrial function, leading to a bioenergetic crisis characterized by reduced ATP and increased ROS levels. This cellular stress triggers two distinct programmed cell death pathways.
Data Presentation: Efficacy of this compound
The following tables summarize the dose-dependent effects of this compound on LDH release and caspase-3/7 activity in various pancreatic cancer cell lines after 24 hours of treatment. Data is presented as a percentage relative to control-treated cells.
Table 1: this compound Induced LDH Release (% of Maximum Lysis)
| Cell Line | This compound (3 µM) | This compound (5 µM) |
| MiaPaCa-2 | ~40% | ~60% |
| 02-063 | ~35% | ~55% |
| LIPC | ~30% | ~50% |
| Foie8b | ~25% | ~45% |
| HN14 | ~20% | ~40% |
Data compiled from figures in Santofimia-Castaño, P., et al. (2019).[1]
Table 2: this compound Induced Caspase-3/7 Activity (Fold Change vs. Control)
| Cell Line | This compound (3 µM) | This compound (5 µM) |
| MiaPaCa-2 | ~2.5-fold | ~4.0-fold |
| 02-063 | ~2.0-fold | ~3.5-fold |
| LIPC | ~2.2-fold | ~3.8-fold |
| Foie8b | ~1.8-fold | ~3.0-fold |
| HN14 | ~1.5-fold | ~2.5-fold |
Data compiled from figures in Santofimia-Castaño, P., et al. (2019).[1]
Experimental Protocols
LDH Release Assay (Necroptosis/Cytotoxicity)
This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis. The assay measures the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which is proportional to the amount of LDH released.
Materials:
-
This compound compound
-
96-well clear, flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Complete culture medium (phenol red-free medium recommended to reduce background)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
10X Lysis Buffer (provided in kit)
-
Stop Solution (provided in kit)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Include wells for all experimental conditions and controls.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Test Wells: Treat cells with desired concentrations of this compound (e.g., 3 µM and 5 µM).
-
Vehicle Control: Treat cells with the same concentration of vehicle (e.g., DMSO) used to dissolve this compound.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.
-
Culture Medium Background: Include wells with culture medium only.
-
-
Incubation with Compound: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[2]
-
Assay Plate Setup: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[2]
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture (prepared according to the kit manufacturer's instructions) to each well containing supernatant. Mix gently.[2][6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2][6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.[2]
-
Data Acquisition: Measure the absorbance at 490 nm. A reference wavelength of 680 nm should also be read to subtract background absorbance.[2]
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for all wells.
-
Subtract the culture medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)]
Caspase-3/7 Activity Assay (Apoptosis)
This protocol quantifies the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to generate a luminescent signal.
Materials:
-
This compound compound
-
96-well opaque-walled, clear-bottom tissue culture plates (white walls recommended for luminescence)
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Complete culture medium
-
Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well white-walled plate in a final volume of 100 µL of culture medium.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Test Wells: Treat cells with desired concentrations of this compound (e.g., 3 µM and 5 µM).
-
Vehicle Control: Treat cells with the same concentration of vehicle (e.g., DMSO).
-
Positive Control: Treat cells with a known apoptosis inducer (e.g., staurosporine).
-
No-Cell Background: Include wells with culture medium only.
-
-
Incubation with Compound: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C with 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[3][7]
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[3]
-
-
Mixing: Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and reagent mixing.[7]
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the no-cell background control from all experimental wells.
-
Calculate the fold change in caspase activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated control wells. Fold Change = (Luminescence_Treated) / (Luminescence_VehicleControl)
References
- 1. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 2. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 3. ulab360.com [ulab360.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. stemcell.com [stemcell.com]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. promega.com [promega.com]
Application Note: Flow Cytometry Analysis of Apoptosis Following ZZW-115 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ZZW-115 is a potent and selective inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and therapeutic resistance.[1][2][3] Mechanistically, this compound disrupts the nuclear translocation of NUPR1, leading to mitochondrial dysfunction, a decrease in ATP production, and an overproduction of reactive oxygen species (ROS).[1][4] This cascade of events culminates in cancer cell death through multiple pathways, including apoptosis, necroptosis, and ferroptosis.[1][4][5] Flow cytometry is an indispensable tool for elucidating and quantifying the apoptotic effects of this compound. This application note provides detailed protocols for assessing apoptosis in this compound-treated cells using Annexin V and propidium (B1200493) iodide (PI) staining, as well as supplementary assays for caspase-3/7 activity and mitochondrial membrane potential.
Key Concepts in this compound Induced Apoptosis
-
Apoptosis: A form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of caspases.
-
Annexin V: A cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6]
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
-
Caspases: A family of cysteine proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that cleave a wide range of cellular substrates.[7]
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP production. A collapse in ΔΨm is an early event in apoptosis.[8]
Experimental Assays for Apoptosis Detection
This application note details the following flow cytometry-based assays to characterize the pro-apoptotic effects of this compound:
-
Annexin V/PI Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To quantify the activation of effector caspases.
-
Mitochondrial Membrane Potential Assay: To assess mitochondrial dysfunction.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the flow cytometry experiments.
Table 1: Quantification of Apoptotic and Necrotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control | - |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | % Caspase-3/7 Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | - |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | % Cells with Depolarized Mitochondria | Mean Fluorescence Intensity (MFI) of JC-1 Aggregates |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., CCCP) | - |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
This compound
-
Cell line of interest (e.g., MiaPaCa-2 pancreatic cancer cells)[4]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5-5 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[11] Include a positive control for apoptosis if desired.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence of the gated population to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact of sample preparation)
-
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.[7][12]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Fluorescently-labeled caspase-3/7 inhibitor (e.g., a cell-permeable, green-fluorescent DEVD-FMK probe)
-
Wash Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in 300 µL of complete medium.
-
Add the fluorescent caspase-3/7 inhibitor to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Wash the cells twice with the provided Wash Buffer or PBS.
-
Resuspend the final cell pellet in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Quantify the percentage of fluorescently labeled (caspase-3/7 positive) cells and the mean fluorescence intensity (MFI).
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a lipophilic cationic dye, such as JC-1 or a similar probe, to assess changes in mitochondrial membrane potential.[8][13][14][15] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
JC-1 reagent or similar mitochondrial membrane potential probe
-
Assay Buffer
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in 0.5 mL of pre-warmed complete medium.
-
Add the JC-1 reagent to a final concentration as recommended by the manufacturer (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
(Optional) Wash the cells once or twice with pre-warmed Assay Buffer or PBS.
-
Resuspend the final cell pellet in an appropriate volume of Assay Buffer or PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up compensation for the green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Healthy cells will show high red fluorescence, while apoptotic cells will show an increase in green fluorescence and a decrease in red fluorescence.
-
Quantify the percentage of cells with depolarized mitochondria (high green/low red fluorescence).
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI staining.
Caption: Cell states in apoptosis detected by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. stemcell.com [stemcell.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 12. caspase3 assay [assay-protocol.com]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols: Visualizing NUPR1 Translocation Inhibition by ZZW-115 Using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear protein 1 (NUPR1), a stress-responsive protein, is frequently overexpressed in various cancers and plays a crucial role in tumor progression and therapeutic resistance. Its functions are tightly linked to its subcellular localization, predominantly within the nucleus. ZZW-115, a potent and specific small molecule inhibitor of NUPR1, has demonstrated significant anti-cancer activity. Mechanistic studies have revealed that this compound exerts its effects by preventing the nuclear translocation of NUPR1.[1][2][3][4][5] This application note provides a detailed protocol for immunofluorescence staining to visualize and quantify the this compound-induced cytoplasmic retention of NUPR1 in cancer cells.
Mechanism of Action: this compound and NUPR1 Localization
NUPR1 contains a nuclear localization signal (NLS) that facilitates its transport from the cytoplasm into the nucleus via interactions with importin proteins.[1][2][4][5][6] this compound has been shown to bind to NUPR1 in the vicinity of its NLS region, specifically around the threonine 68 residue.[1][2][5][6] This binding competitively inhibits the interaction between NUPR1 and importins, effectively blocking its nuclear import and causing it to accumulate in the cytoplasm.[1][2][3][4][5] This sequestration of NUPR1 in the cytoplasm is a key mechanism of this compound's anti-tumor activity, as it prevents NUPR1 from regulating the transcription of genes involved in cell survival and DNA repair within the nucleus.[1][3]
Quantitative Data Summary
Treatment of cancer cells with this compound leads to a significant shift in the subcellular localization of NUPR1 from the nucleus to the cytoplasm. This effect has been quantified in pancreatic cancer cell lines, as summarized in the table below.
| Cell Line | Treatment | Nuclear NUPR1 (%) | Cytoplasmic NUPR1 (%) | Reference |
| MiaPaCa-2 | Control (DMSO) | 78% | 22% | [1][4] |
| MiaPaCa-2 | This compound (5 µM, 6 hours) | 16% | 84% | [1][4] |
Experimental Protocols
Immunofluorescence Staining of NUPR1
This protocol is optimized for visualizing NUPR1 in cultured cells, such as the MiaPaCa-2 pancreatic cancer cell line.
Materials:
-
Cell Culture: MiaPaCa-2 cells (or other cancer cell line of interest)
-
Reagents:
-
This compound (5 µM in DMSO)
-
Control vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NUPR1 polyclonal antibody
-
Secondary antibody: Alexa Fluor 488-labeled goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
-
Equipment:
-
Glass coverslips
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope or confocal microscope
-
Procedure:
-
Cell Seeding: Seed MiaPaCa-2 cells onto glass coverslips in 6-well plates and allow them to adhere and grow to 50-70% confluency in a 37°C incubator.
-
Treatment: Treat the cells with 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 6 hours.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-NUPR1 primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-labeled goat anti-rabbit secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Seal the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Visualizations
Experimental Workflow for NUPR1 Immunofluorescence
Caption: Workflow for immunofluorescence analysis of NUPR1 localization.
Mechanism of this compound Action on NUPR1 Nuclear Translocation
Caption: this compound inhibits NUPR1 nuclear import by binding to its NLS region.
Conclusion
Immunofluorescence is a powerful technique to visualize the subcellular relocalization of NUPR1 induced by this compound. The provided protocol offers a reliable method to assess the efficacy of this compound in blocking the nuclear translocation of NUPR1, a critical event in its anti-cancer mechanism of action. This method can be adapted for high-content screening assays to identify and characterize other potential inhibitors of NUPR1 nuclear import.
References
- 1. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 5. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of NUPR1 Expression Following ZZW-115 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Protein 1 (NUPR1), also known as p8, is a stress-induced transcription factor implicated in the progression and therapeutic resistance of various cancers, including pancreatic ductal adenocarcinoma (PDAC). Its role in promoting cell survival under stress makes it a compelling therapeutic target. ZZW-115 is a potent and selective small molecule inhibitor of NUPR1.[1][2] It functions by binding to the nuclear localization signal (NLS) of NUPR1, thereby preventing its translocation to the nucleus and inhibiting its downstream functions.[1][2] Understanding the expression dynamics of NUPR1 in response to this compound treatment is crucial for evaluating drug efficacy, identifying potential resistance mechanisms, and developing effective therapeutic strategies. This document provides a detailed protocol for performing Western blot analysis to assess NUPR1 protein expression in cancer cells following treatment with this compound, based on established methodologies.
Key Applications
-
Target Engagement: Confirming the effect of this compound on its intended target, NUPR1.
-
Resistance Mechanism Studies: Investigating the role of NUPR1 expression in acquired resistance to this compound.
-
Pharmacodynamic Biomarker: Assessing NUPR1 expression as a potential biomarker for this compound activity in preclinical models.
-
Combination Therapy Evaluation: Evaluating the impact of combination therapies with this compound on NUPR1 expression.
Quantitative Data Summary
The following table summarizes the relative NUPR1 protein expression levels in MiaPaCa-2 pancreatic cancer cells under different conditions, as determined by Western blot analysis. The data is derived from studies investigating acquired resistance to this compound.
| Cell Line Condition | Treatment | Relative NUPR1 Protein Expression (Fold Change vs. Parental) | Reference |
| Parental MiaPaCa-2 | Vehicle (Control) | 1.0 | [1] |
| Resistant(+) MiaPaCa-2 | Continuous this compound | Marked Increase | [1] |
| Resistant(-) MiaPaCa-2 | This compound Withdrawn | Reduced compared to Resistant(+) | [1] |
Note: "Resistant(+)" refers to cells with acquired resistance to this compound through continuous exposure. "Resistant(-)" refers to the resistant cells after the removal of this compound selective pressure. The term "Marked Increase" indicates a substantial upregulation of NUPR1 protein as observed in the representative Western blot.[1]
Experimental Workflow and Signaling Pathway
The following diagram illustrates the experimental workflow for Western blot analysis of NUPR1 expression after this compound treatment.
Caption: Workflow for Western Blotting of NUPR1 after this compound Treatment.
The diagram below illustrates the inhibitory action of this compound on the NUPR1 signaling pathway.
Caption: this compound Inhibition of NUPR1 Nuclear Translocation.
Detailed Experimental Protocol: Western Blotting for NUPR1
This protocol is adapted from methodologies reported in studies of this compound and NUPR1.[3]
1. Cell Culture and Treatment:
-
Culture pancreatic cancer cells (e.g., MiaPaCa-2) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1.4 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).[3]
2. Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for NUPR1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the NUPR1 band intensity to the corresponding loading control band intensity for each sample.
Conclusion
Western blot analysis is an indispensable technique for elucidating the molecular effects of the NUPR1 inhibitor this compound. By quantifying changes in NUPR1 protein expression, researchers can gain valuable insights into drug-target interactions, mechanisms of action, and the development of drug resistance. The protocols and data presented here provide a framework for the consistent and reliable analysis of NUPR1 expression in response to this compound treatment, aiding in the advancement of novel cancer therapies.
References
- 1. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma [mdpi.com]
- 3. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NUPR1 Protein Interactions Using Co-immunoprecipitation and the Inhibitor ZZW-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Protein 1 (NUPR1), also known as p8, is a stress-induced, intrinsically disordered protein overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC)[1][2]. Its involvement in cancer progression and chemoresistance makes it a compelling therapeutic target. ZZW-115 is a potent small molecule inhibitor of NUPR1[3]. It exerts its anticancer activity by binding to NUPR1 and inhibiting its nuclear translocation, thereby interfering with its downstream functions, such as DNA repair and SUMOylation pathways[4][5].
Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions. This method allows for the isolation of a target protein along with its interacting partners from a cell lysate[6][7][8]. These application notes provide a detailed protocol for utilizing Co-IP to investigate the protein interactions of NUPR1 and to assess the impact of this compound on the NUPR1 interactome.
Principle of the Method
The Co-IP workflow involves lysing cells to release proteins, incubating the lysate with an antibody specific to the target protein (NUPR1), and then using protein A/G-coupled beads to precipitate the antibody-protein complex. Any proteins that are bound to the target protein will also be co-precipitated. The isolated protein complexes can then be analyzed by various methods, such as Western blotting or mass spectrometry, to identify the interacting partners[6][7][9]. By treating cells with this compound prior to Co-IP, researchers can investigate how this inhibitor modulates the interaction of NUPR1 with its binding partners.
Data Presentation
Table 1: Hypothetical Quantitative Mass Spectrometry Data of NUPR1 Interacting Proteins
| Interacting Protein | Gene | Function | Peptide Count (Vehicle Control) | Peptide Count (this compound Treated) | Fold Change (this compound/Control) |
| Importin Alpha-1 | KPNA1 | Nuclear Import | 152 | 45 | -3.38 |
| Importin Alpha-3 | KPNA3 | Nuclear Import | 128 | 38 | -3.37 |
| XRCC4 | XRCC4 | DNA Repair | 98 | 105 | 1.07 |
| DNA Ligase IV | LIG4 | DNA Repair | 85 | 92 | 1.08 |
| SUMO-conjugating enzyme UBC9 | UBE2I | SUMOylation | 110 | 115 | 1.05 |
| MRE11A | MRE11 | DNA Repair | 75 | 25 | -3.00 |
| p53 | TP53 | Tumor Suppressor | 60 | 22 | -2.73 |
Table 2: Hypothetical Densitometry Analysis of Co-IP Western Blots
| Interacting Protein | Molecular Weight (kDa) | Band Intensity (Vehicle Control) | Band Intensity (this compound Treated) | % Change with this compound |
| NUPR1 (Bait) | 8.8 | 1.00 (Normalized) | 1.00 (Normalized) | 0% |
| Importin Alpha-1 | 58 | 0.85 | 0.25 | -70.6% |
| MRE11A | 81 | 0.62 | 0.15 | -75.8% |
| p53 | 53 | 0.45 | 0.18 | -60.0% |
Experimental Protocols
Protocol 1: Co-immunoprecipitation of NUPR1 and its Interacting Proteins
This protocol details the steps for performing a Co-IP experiment to isolate NUPR1 and its binding partners from cultured cancer cells.
Materials:
-
Cultured cancer cells (e.g., MiaPaCa-2)
-
This compound (MedchemExpress or other supplier)[3]
-
Phosphate-buffered saline (PBS)
-
Ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-NUPR1 antibody (ensure it is validated for IP)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to ~80-90% confluency.
-
Treat one set of cells with this compound (e.g., 5 µM for 6 hours) and another with vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
To 1-2 mg of protein lysate, add 2-5 µg of anti-NUPR1 antibody.
-
In a separate tube, add the same amount of isotype control IgG to an equal amount of lysate (negative control).
-
Incubate overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. For Western blot analysis, you can directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry, use a non-denaturing elution buffer and neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against NUPR1 and suspected interacting proteins.
-
For a broader analysis of the interactome, submit the eluate for mass spectrometry analysis.
-
Protocol 2: Western Blot Analysis of Co-immunoprecipitated Proteins
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NUPR1, anti-interacting protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load the eluted samples from the Co-IP onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualization
Caption: Co-immunoprecipitation workflow for studying NUPR1 protein interactions.
Caption: Proposed mechanism of this compound action on NUPR1 nuclear translocation and interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming ZZW-115 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the NUPR1 inhibitor, ZZW-115, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the nuclear protein 1 (NUPR1), a stress-responsive protein often overexpressed in cancer.[1][2][3] this compound competitively binds to the nuclear localization signal (NLS) region of NUPR1. This binding prevents NUPR1's translocation from the cytoplasm to the nucleus, where it would typically promote cancer cell survival under stress.[4][5] By inhibiting NUPR1's nuclear function, this compound induces cancer cell death through a dual mechanism of apoptosis and necroptosis, which is accompanied by mitochondrial failure, characterized by decreased ATP production and increased reactive oxygen species (ROS).[2][6]
Q2: My cancer cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Recent studies have shown that resistance to this compound in pancreatic ductal adenocarcinoma (PDAC) cells is primarily associated with the overexpression of its target, NUPR1.[4][7][8] This acquired resistance involves a "reinforced survival" phenotype, characterized by:
-
Upregulation of NUPR1: Increased NUPR1 mRNA and protein levels are a key feature of this compound resistant cells.[4][8]
-
Activation of Stress Response Pathways: Transcriptomic analysis of resistant cells reveals an upregulation of survival pathways such as the p53 and Unfolded Protein Response (UPR).[4][9]
-
Metabolic Reprogramming: Resistant cells exhibit increased mitochondrial activity and an enhanced ability to maintain redox homeostasis.[4][7]
-
Enhanced Tolerance to Genotoxic Damage: Cells with acquired resistance to this compound show a greater tolerance to DNA-damaging agents.[4][7]
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
A3: To confirm this compound resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Culture your suspected resistant cells and the parental (sensitive) cells and treat them with a range of this compound concentrations. A significant rightward shift in the IC50 value for the suspected resistant cells indicates resistance.
-
NUPR1 Expression Analysis: Measure NUPR1 mRNA levels using qPCR and protein levels using Western blotting. A significant increase in NUPR1 expression in the resistant cell line compared to the parental line is a key indicator of resistance.[4][8]
-
Cell Death Mechanism Assessment: In resistant cells treated with this compound, you would expect to see a blunted response in markers of apoptosis (caspase-3/7 activity) and necroptosis (LDH release) compared to sensitive cells.[4]
Q4: What strategies can I employ to overcome this compound resistance in my cell culture models?
A4: Based on the known mechanisms of resistance, several strategies can be explored:
-
Drug Holiday: Studies have shown that removal of this compound selective pressure can lead to a reduction in NUPR1 mRNA expression and a partial reversion of the resistant phenotype.[4] A "drug holiday" protocol, where cells are cultured without this compound for a period, may restore sensitivity.
-
Combination Therapy:
-
Genotoxic Agents: Since this compound sensitizes cancer cells to DNA-damaging agents, combining it with genotoxic drugs like 5-Fluorouracil (5-FU) could be a potent strategy to overcome resistance.[5] This combination has been shown to be synergistic, leading to increased DNA damage and apoptosis.[5]
-
Targeting Downstream Pathways: As resistance involves the upregulation of survival pathways like p53 and UPR, inhibitors targeting key nodes in these pathways could be used in combination with this compound.
-
-
NUPR1 Silencing: To confirm the role of NUPR1 in resistance, you can use siRNA to silence NUPR1 expression in your resistant cell line. A resensitization to this compound upon NUPR1 knockdown would confirm its central role in the resistance mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual increase in IC50 of this compound in my long-term cell culture. | Development of acquired resistance. | 1. Perform a dose-response assay to quantify the shift in IC50.2. Analyze NUPR1 expression at both mRNA and protein levels.3. Consider a "drug holiday" to see if sensitivity can be restored.4. Explore combination therapies, for instance, with a genotoxic agent like 5-FU. |
| This compound is no longer inducing apoptosis or necroptosis in my cells. | Cells have adapted to the drug, potentially through upregulation of pro-survival pathways. | 1. Confirm resistance by checking NUPR1 expression.2. Measure ATP levels and ROS production to assess mitochondrial function. Resistant cells may maintain ATP levels and redox balance even with this compound treatment.3. Investigate the activity of downstream survival pathways (e.g., p53, UPR) through Western blotting for key markers. |
| My this compound resistant cells show cross-resistance to other chemotherapeutic agents. | This is unlikely to be a direct effect of this compound resistance, as this compound has been shown to be effective in cells resistant to other drugs like gemcitabine (B846) and oxaliplatin.[2] However, the "reinforced survival" phenotype might confer broader resistance. | 1. Characterize the cross-resistance profile of your cell line.2. Focus on strategies that target the primary mechanism of this compound resistance, such as NUPR1 overexpression. |
Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic | 0.84[1][3] |
| HN14 | Pancreatic | 4.93[1][3] |
| HepG2 | Hepatocellular | 0.42[3][10] |
| SaOS-2 | Osteosarcoma | 7.75[3][10] |
Table 2: Cellular Effects of this compound in Sensitive vs. Resistant MiaPaCa-2 Cells
| Parameter | Control MiaPaCa-2 Cells + this compound | Resistant(+) MiaPaCa-2 Cells + this compound | Reference |
| ATP Levels | Markedly decreased (to 48.63%) | Unchanged (93.69%) | [4] |
| Caspase 3/7 Activity | Significantly increased (by 389.65%) | No significant change | [4] |
| LDH Release | Significantly increased (by 225.40%) | No significant change | [4] |
| NUPR1 mRNA Expression | Induced | Not induced | [4][8] |
Experimental Protocols
1. Cell Viability Assay (Dose-Response Curve)
-
Objective: To determine the IC50 of this compound in sensitive and resistant cancer cells.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Blue or MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to untreated control cells and plot cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
2. NUPR1 Expression Analysis (qPCR)
-
Objective: To quantify NUPR1 mRNA levels in sensitive and resistant cells.
-
Methodology:
-
Isolate total RNA from cell pellets using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for NUPR1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of NUPR1 using the ΔΔCt method.
-
3. Apoptosis and Necroptosis Assays
-
Objective: To measure markers of apoptosis and necroptosis.
-
Methodology:
-
Apoptosis (Caspase-3/7 Activity):
-
Seed cells in a 96-well plate and treat with this compound for 24-48 hours.
-
Use a commercially available caspase-3/7 activity assay kit that measures the cleavage of a luminogenic or fluorogenic substrate.
-
Measure the signal according to the manufacturer's protocol.
-
-
Necroptosis (LDH Release):
-
Seed cells in a 96-well plate and treat with this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Use a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.
-
Measure the absorbance according to the manufacturer's instructions.
-
-
Visualizations
Caption: Mechanism of this compound action and inhibition of NUPR1 nuclear translocation.
Caption: Key mechanisms leading to acquired resistance to this compound in cancer cells.
Caption: Experimental workflow for addressing and overcoming this compound resistance.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Mechanisms of acquired resistance to ZZW-115
Welcome to the technical support resource for ZZW-115, a potent inhibitor of Nuclear Protein 1 (NUPR1). This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the stress-induced protein NUPR1.[1][2] It competitively binds to the Nuclear Localization Signal (NLS) region of NUPR1.[3][4] This action prevents NUPR1 from translocating into the nucleus, thereby inhibiting its downstream pro-survival functions.[2][3] The ultimate effect on cancer cells is the induction of cell death through a combination of necroptosis and apoptosis, which is associated with mitochondrial failure, decreased ATP production, and an overproduction of reactive oxygen species (ROS).[1][5][6]
Q2: What is the most common mechanism of acquired resistance to this compound observed in preclinical models?
A2: The primary mechanism of acquired resistance identified in pancreatic ductal adenocarcinoma (PDAC) cell line models is the significant overexpression of the drug's target, NUPR1.[4][7] In resistant MiaPaCa-2 cells, for instance, NUPR1 mRNA levels were found to be elevated by approximately 19.65-fold compared to the parental, sensitive cells.[4][8] This overexpression appears to be a direct compensatory mechanism to overcome the inhibitory effect of this compound.
Q3: Besides NUPR1 overexpression, what other cellular changes are associated with this compound resistance?
A3: Cells with acquired resistance to this compound exhibit a "reinforced survival" phenotype.[4][9] This involves a number of adaptations, including:
-
Metabolic Rewiring: Resistant cells show increased mitochondrial activity and an enhanced ability to maintain redox homeostasis.[4][7]
-
Upregulation of Stress Pathways: Transcriptomic analysis reveals the upregulation of key survival pathways, such as the p53 and the Unfolded Protein Response (UPR) pathways.[4][7]
-
Downregulation of Proliferation: Concurrently, resistant cells often downregulate proliferative and certain metabolic programs.[4][9]
Q4: Is resistance to this compound permanent?
A4: Studies have shown that resistance can be partially reversible. When the selective pressure of this compound is removed from a resistant cell population, a partial reversion of the resistant phenotype is observed.[4] For example, the IC50 value for this compound in Resistant(+) MiaPaCa-2 cells decreased from 20.7 µM to 5.66 µM after the drug was withdrawn for an extended period.[4][9] However, some molecular changes may persist, indicating the complexity of the adaptive mechanisms.[7]
Q5: Does this compound show cross-resistance with other chemotherapies?
A5: this compound has demonstrated efficacy in cell lines that are resistant to other common chemotherapeutic agents. For example, MiaPaCa-2 cells resistant to gemcitabine (B846) or oxaliplatin (B1677828) showed the same sensitivity to this compound as the parental, non-resistant cells.[1] This suggests that the antitumor effect of this compound is not influenced by resistance mechanisms associated with these other drugs and may involve distinct intracellular pathways.[1]
Troubleshooting Guide
Issue 1: Decreased this compound efficacy in a long-term cell culture experiment.
-
Possible Cause: Your cell line may be developing acquired resistance to this compound. Continuous exposure can select for a subpopulation of cells with resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to determine the IC50 of this compound in your treated cell line and compare it to the parental line. A significant increase in the IC50 value indicates resistance.
-
Analyze Target Expression: Measure the mRNA and protein levels of NUPR1 using qPCR and Western blot, respectively. A significant increase in NUPR1 expression is a key indicator of acquired resistance.[4][8]
-
Check for Phenotypic Changes: Assess for other markers of resistance, such as increased mitochondrial activity or changes in ROS levels, compared to the parental cell line.[4]
-
Issue 2: High variability in experimental results with this compound.
-
Possible Cause 1: Inconsistent drug concentration or activity.
-
Troubleshooting Steps:
-
Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its potency.
-
Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Possible Cause 2: The cell population is heterogeneous, containing both sensitive and emerging resistant cells.
-
Troubleshooting Steps:
-
Consider performing single-cell cloning to establish a homogenous population for your experiments.
-
If long-term studies are planned, periodically re-evaluate the IC50 of this compound to monitor for any shift indicating the development of resistance.
-
Data Summary Tables
Table 1: IC50 Values of this compound in Sensitive vs. Resistant PDAC Cells
| Cell Line | Condition | IC50 (µM) | Citation |
| MiaPaCa-2 | Parental (Control) | 2.90 | [4] |
| MiaPaCa-2 | Resistant(+) (Continuous this compound) | 20.7 | [4] |
| MiaPaCa-2 | Resistant(-) (Drug withdrawal) | 5.66 | [4] |
Table 2: NUPR1 mRNA Expression in Sensitive vs. Resistant PDAC Cells
| Cell Line | Condition | NUPR1 mRNA Fold Change (vs. Control) | Citation |
| MiaPaCa-2 | Parental (Control) | 1.00 ± 0.25 | [4][7] |
| MiaPaCa-2 | Resistant(+) (Continuous this compound) | 19.65 ± 1.24 | [4][7] |
Table 3: Cellular Response to this compound (3 µM for 24h) in Sensitive vs. Resistant Cells
| Parameter | Control MiaPaCa-2 | Resistant(+) MiaPaCa-2 | Citation |
| ATP Content | Decreased | Maintained/Slightly Decreased | [4][9] |
| LDH Release (Necroptosis) | Increased | Lower Increase vs. Control | [4][9] |
| Caspase 3/7 Activity (Apoptosis) | Increased | Lower Increase vs. Control | [4][9] |
| ROS Content | Increased | Maintained/Slightly Increased | [4][9] |
Key Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol describes the method of adaptive selection through repeated cycles of drug exposure and recovery.[4][7]
-
Initial Seeding: Plate parental cells (e.g., MiaPaCa-2) at a standard density.
-
Drug Exposure: Treat cells with an initial concentration of this compound (e.g., starting at the IC50). This should induce significant cell death.
-
Recovery Phase: When substantial cell death is observed, remove the drug-containing medium and replace it with fresh, drug-free medium. Allow the surviving cell population to recover and repopulate the flask.
-
Dose Escalation: Once cells are confluent, passage them and re-expose them to this compound, potentially at a slightly higher concentration.
-
Cycling: Repeat the cycle of exposure and recovery, progressively enriching the culture with resistant cells. The entire process can take several months (e.g., over 120 days).
-
Validation: Periodically assess the IC50 of the cell population to track the development of resistance. Once a stable, highly resistant population (e.g., Resistant(+) cells) is established, it can be maintained under continuous selective pressure with a maintenance dose of this compound.
2. Protocol for Cell Viability (IC50 Determination) via Crystal Violet Staining
This assay measures cell viability by staining total cellular protein.[7]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours). Include untreated wells as a control.
-
Fixation: Remove the medium and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Staining: Wash the plates with PBS and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Destaining: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid). Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the untreated control and plot the results to calculate the IC50 value.
3. Protocol for NUPR1 mRNA Quantification via Real-Time qPCR
This protocol quantifies the relative expression level of NUPR1 mRNA.[4][8]
-
RNA Extraction: Isolate total RNA from both parental and resistant cell pellets using a standard RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for NUPR1, a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of NUPR1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the parental control cells.
Visualized Mechanisms and Workflows
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for generating this compound resistant cells.
Caption: Core mechanisms of acquired this compound resistance.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ZZW-115 off-target effects and cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and cardiotoxicity of ZZW-115.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in cancer progression.[1][2][3] It binds to NUPR1 with a dissociation constant (Kd) of 2.1 µM.[1][3] By inhibiting NUPR1, this compound disrupts cellular stress adaptation mechanisms in cancer cells, leading to cell death.[4][5]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7][8] This interaction is a known liability for many small molecules and is associated with cardiotoxicity.
Q3: What is the evidence for this compound-induced cardiotoxicity?
A3: The cardiotoxicity of this compound is primarily attributed to its inhibitory effect on the hERG potassium channel, which can delay cardiac repolarization and lead to QT interval prolongation, increasing the risk of arrhythmias.[6][7] As a derivative of trifluoperazine, a compound with known cardiotoxic side effects, this compound was anticipated to have similar liabilities.[8] A fluorescence polarization assay has confirmed that this compound binds to and inhibits the hERG channel.[7]
Q4: How does this compound induce cancer cell death?
A4: this compound induces cancer cell death through multiple programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis.[3][5][9] Treatment with this compound leads to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and a decrease in cellular ATP levels.[1][3][9]
Q5: What is the therapeutic window for this compound's on-target versus off-target effects?
A5: The on-target potency of this compound against various cancer cell lines ranges from an IC50 of 0.42 µM to 7.75 µM.[1][2] The off-target IC50 for hERG channel inhibition is reported to be 1.16 µM.[7] This narrow window between the effective therapeutic concentration and the concentration causing potential cardiotoxicity highlights a significant challenge for its clinical development.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell viability assays with this compound.
-
Question: Why am I seeing high variability in my cell viability readouts when treating with this compound?
-
Answer:
-
Compound Solubility: this compound is soluble in DMSO and ethanol.[2][3] Ensure that your stock solution is fully dissolved and that the final concentration of the solvent in your cell culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Assay Timing: this compound induces multiple cell death pathways that may have different kinetics. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect of the compound.
-
Problem 2: Difficulty in interpreting cardiotoxicity data from in vitro assays.
-
Question: My in vitro assay shows a potential cardiotoxic effect of this compound. How do I confirm this is hERG-related?
-
Answer:
-
Positive Control: Use a known hERG inhibitor, such as E-4031, as a positive control in your assay.[7] This will help validate that your experimental system can detect hERG blockade.
-
Specific hERG Assay: The most direct way to assess hERG liability is through a specific hERG channel assay, such as the fluorescence polarization assay or automated patch-clamp electrophysiology. These assays directly measure the interaction of the compound with the hERG channel.
-
Concentration-Response Curve: Generate a full concentration-response curve for this compound's effect on the hERG channel to determine the IC50. This quantitative measure is essential for assessing the risk of cardiotoxicity.
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2.90 |
| LIPC | Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 |
| Foie8b | Pancreatic Ductal Adenocarcinoma | 0.84 - 4.93 |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 |
| HepG2 | Hepatocellular Carcinoma | 0.42 |
| SaOS-2 | Osteosarcoma | 7.75 |
| U87 | Glioblastoma | 0.25 - 7.75 |
| A375 | Melanoma | 0.25 - 7.75 |
| Jurkat | T-cell Leukemia | 0.25 - 7.75 |
Data compiled from multiple sources.[1][2][3]
Table 2: On-Target and Off-Target Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Unit |
| NUPR1 | Cell-free binding assay | 2.1 | µM (Kd) |
| hERG Channel | Fluorescence Polarization Assay | 1.16 | µM (IC50) |
Data compiled from multiple sources.[1][3][7]
Experimental Protocols
1. Assessment of Cytotoxicity by LDH Release Assay (Necroptosis Marker)
-
Objective: To quantify plasma membrane damage as an indicator of necroptosis.
-
Methodology:
-
Seed pancreatic cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 3 µM and 5 µM) and a vehicle control (DMSO) for 24 hours.
-
At the end of the treatment, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the lactate (B86563) dehydrogenase (LDH) reaction mixture (commercially available kits) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
2. Assessment of Apoptosis by Caspase 3/7 Activity Assay
-
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
-
Methodology:
-
Seed cells as described in the LDH release assay protocol.
-
Treat cells with this compound at desired concentrations for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add a volume of a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate for 1-2 hours at room temperature.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
3. hERG Channel Inhibition Assessment by Fluorescence Polarization Assay
-
Objective: To determine the IC50 of this compound for the hERG potassium channel.
-
Methodology:
-
Utilize a competitive binding assay format with a fluorescently labeled known hERG ligand (tracer) and a membrane preparation from cells overexpressing the hERG channel.
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, combine the hERG membrane preparation, the fluorescent tracer, and the different concentrations of this compound or a positive control (e.g., E-4031).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The binding of the tracer to the hERG channel results in a high polarization signal. Displacement of the tracer by this compound leads to a decrease in the polarization signal.
-
Plot the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an efficient NUPR1 inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ZZW-115 dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ZZW-115 dosage and minimizing potential side effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a protein overexpressed in various cancer cells.[1][2] By binding to NUPR1, this compound prevents its nuclear translocation, which in turn sensitizes cancer cells to genotoxic agents.[3][4] This action leads to cancer cell death through a combination of necroptosis and apoptosis.[1][4][5] The cell death is triggered by mitochondrial metabolism failure, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[1][2][4]
Q2: What are the known side effects of this compound?
A2: In pre-clinical studies involving mice, this compound has been shown to have a favorable safety profile, with no apparent neurological side effects observed even at doses of 10 mg/kg administered daily for 30 days.[1] This is a significant improvement over its parent compound, trifluoperazine (B1681574) (TFP), which is known for its strong central nervous system side effects.[1] However, as an analog of TFP, there is a potential for cardiotoxic side effects with this compound.[6]
Q3: How can I optimize the dosage of this compound to maximize efficacy while minimizing side effects?
A3: Dosage optimization is a critical process in drug development that aims to find a dose that provides the best balance of efficacy and safety.[7][8] For this compound, a dose-dependent tumor regression has been observed in xenografted mice.[1][3][4] A general strategy for dose optimization involves a two-stage approach:
-
Dose-escalation studies: To identify the maximum tolerated dose (MTD) and an effective dose range.[9]
-
Expansion cohorts: To further evaluate the safety and efficacy of the selected dose(s) in a larger population.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can also be a valuable tool to understand the relationship between drug exposure and response, helping to predict an optimal dosing regimen.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in non-cancerous cell lines | Off-target effects, incorrect dosage. | Perform a dose-response curve to determine the IC50 in both cancerous and non-cancerous cell lines. Consider using a lower concentration of this compound. |
| Inconsistent anti-tumor activity in vivo | Issues with drug formulation, administration, or animal model variability. | Ensure proper formulation and administration of this compound. Use a well-characterized and consistent animal model. Monitor plasma concentrations of this compound to assess for variability in drug exposure. |
| Signs of cardiotoxicity in animal models | A known potential side effect of TFP analogs.[6] | Reduce the dosage of this compound. Monitor cardiac function in the animals (e.g., via ECG). Consider co-administration of a cardioprotective agent, though this would require further investigation. |
| Unexpected side effects not previously reported | Novel off-target effect, impurities in the compound. | Characterize the side effect in detail. Verify the purity of your this compound compound. Report the findings to the manufacturer and relevant institutional animal care and use committee. |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Methodology:
-
Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for 24, 48, or 72 hours.[2]
-
Assess cell viability using a suitable method, such as the CellTiter-Blue viability reagent.[2]
-
Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the IC50.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse model.
Methodology:
-
Implant cancer cells subcutaneously or orthotopically into immunocompromised mice.[1]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 30 days).[1][5]
-
Monitor tumor volume and the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Monitor the mice for any signs of toxicity or side effects throughout the experiment.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.42[2] |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[1][5] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93[1][5] |
| SaOS-2 | Osteosarcoma | 7.75[2] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dose | Treatment Duration | Outcome |
| Xenografted Nude Mice | Pancreatic Ductal Adenocarcinoma | 5 mg/kg/day | 30 days | Significant tumor regression, with some tumors disappearing.[5] |
| Orthotopic C57BL/6 Mice | Pancreatic Ductal Adenocarcinoma | 5 mg/kg/day | 30 days | Tumor size almost unmeasurable in some cases.[5] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
ZZW-115 Technical Support Center: Troubleshooting Long-Term Experiment Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues, particularly the emergence of resistance, during long-term experiments with the NUPR1 inhibitor, ZZW-115.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased effect of this compound in our long-term cell culture experiments. What could be the cause?
A1: A common issue in long-term experiments with this compound is the development of cellular resistance. Continuous exposure to the compound can lead to adaptive changes in the cancer cells, diminishing the drug's efficacy. One key mechanism observed is the increased expression of NUPR1, the molecular target of this compound.[1]
Q2: How can we confirm if our cells have developed resistance to this compound?
A2: The most direct way to confirm resistance is to measure the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. For example, in one study, MiaPaCa-2 cells continuously exposed to this compound saw their IC50 increase from 5.66 µM to 21.00 µM over 270 days.[1]
Q3: What is the underlying molecular mechanism of resistance to this compound?
A3: Resistance to this compound is associated with elevated mRNA levels of its target, NUPR1.[1] this compound works by inhibiting the nuclear translocation of NUPR1, which in turn affects DNA damage response pathways.[2][3] Resistant cells, with their higher levels of NUPR1, can overcome this inhibition.
Q4: Does this compound induce a specific type of cell death?
A4: this compound has been shown to induce both apoptosis and necroptosis in sensitive cancer cells.[1][4] This is evidenced by increased caspase 3/7 activity (a marker of apoptosis) and lactate (B86563) dehydrogenase (LDH) release (a marker of necroptosis).[1][4] In resistant cells, these effects are significantly diminished.[1]
Troubleshooting Guides
Problem: Decreased this compound Efficacy Over Time
Possible Cause: Development of drug resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve and calculate the IC50 of this compound in your long-term treated cells and compare it to the parental cell line.
-
A significant rightward shift in the curve and an increased IC50 value are indicative of resistance.
-
-
Analyze NUPR1 Expression:
-
Measure NUPR1 mRNA levels using qPCR in both your treated and parental cells. Significantly elevated NUPR1 mRNA in the treated cells is a known marker of resistance.[1]
-
Optionally, assess NUPR1 protein levels via Western blot.
-
-
Assess Cell Death Mechanisms:
-
Measure markers of apoptosis (e.g., caspase 3/7 activity) and necroptosis (e.g., LDH release) in response to this compound treatment in both cell populations. A blunted response in the long-term treated cells further confirms resistance.[1]
-
Problem: How to Model this compound Resistance in the Lab
Solution: An adaptive selection strategy can be employed to generate a this compound resistant cell line. This involves repeated cycles of drug exposure and recovery.
Quantitative Data Summary
Table 1: Development of this compound Resistance in MiaPaCa-2 Cells
| Time Point (Days) | This compound IC50 (µM) |
| 60 | 5.66 |
| 270 | 21.00 |
Data from a study on MiaPaCa-2 pancreatic cancer cells continuously exposed to this compound.[1]
Table 2: Effect of this compound on Cell Death Markers in Sensitive vs. Resistant Cells
| Cell Line | Treatment | Caspase 3/7 Activity (Fold Change) | LDH Release (Fold Change) |
| Control MiaPaCa-2 | This compound | 4.90 | 3.25 |
| Resistant(+) MiaPaCa-2 | This compound | No significant change | No significant change |
Data illustrates that this compound induces apoptosis and necroptosis in control cells, but not in resistant cells.[1]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes an adaptive selection method for developing this compound resistant cancer cells.
Methodology:
-
Initial Exposure: Begin by treating the parental cell line (e.g., MiaPaCa-2) with a concentration of this compound close to the IC50 value.
-
Cell Viability Monitoring: Continuously monitor cell viability. A significant portion of the cells are expected to die.
-
Recovery Phase: Once a small population of surviving cells is observed, remove the this compound containing medium and allow the surviving cells to expand in a drug-free medium.
-
Iterative Cycles: Once the cells have repopulated, re-expose them to an incrementally higher concentration of this compound.
-
Repeat: Repeat the cycles of exposure and recovery, gradually increasing the this compound concentration.
-
Confirmation of Resistance: Periodically, and at the end of the selection process, determine the IC50 of this compound in the selected cell population to quantify the level of resistance. For example, a stable resistant population was obtained after 270 days of this iterative process.[1]
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: Experimental workflow for generating this compound resistant cells.
References
- 1. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 3. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ZZW-115: A Technical Support Guide for Consistent Cell Culture Results
Marseille, France - The small molecule inhibitor ZZW-115 has emerged as a promising anti-cancer agent, targeting the stress-induced protein NUPR1.[1][2] However, as with many targeted therapies, researchers can encounter variability in their cell culture experiments. This technical support center provides a comprehensive resource for scientists and drug development professionals to troubleshoot inconsistent results and optimize their experiments with this compound.
Troubleshooting Guide: Addressing Common Issues with this compound
Inconsistent outcomes in cell culture experiments with this compound can arise from various factors, from subtle variations in protocol to the inherent biological complexity of cell lines. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 Values | Cell line integrity and passage number. | Regularly authenticate cell lines and use a consistent, low passage number for experiments. |
| Variability in cell seeding density. | Ensure precise and consistent cell seeding density across all experiments. | |
| Purity and stability of this compound. | Verify the purity of the this compound stock. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3] | |
| Differences in treatment duration. | Adhere to a strict and consistent incubation time with this compound. | |
| Unexpected Cell Death or Morphology | Off-target effects of this compound. | While this compound is a potent NUPR1 inhibitor, high concentrations may lead to off-target effects.[4] It is advisable to perform dose-response experiments to identify the optimal concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (ideally ≤ 0.1%) and include a solvent-only control.[3] | |
| Contamination of cell cultures. | Regularly check for microbial contamination. | |
| Variability Between Experimental Batches | Inconsistent reagent quality. | Use reagents from the same lot number whenever possible. |
| Fluctuations in incubator conditions. | Regularly calibrate and monitor incubator temperature, CO2, and humidity levels. | |
| Operator-dependent variability. | Standardize all manual steps of the protocol and ensure consistent handling by all personnel. | |
| Development of Drug Resistance | Upregulation of NUPR1 or activation of survival pathways. | In a this compound resistance model, upregulation of NUPR1 and stress response pathways like p53 and the unfolded protein response (UPR) were observed.[5][6] Consider combination therapies to overcome resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of NUPR1 (Nuclear Protein 1), a stress-responsive protein.[1][7] It exerts its anticancer effects through multiple mechanisms, including the induction of necroptosis, apoptosis, and ferroptosis.[1][2][8] this compound binds to NUPR1, preventing its translocation to the nucleus, which in turn sensitizes cancer cells to genotoxic agents.[9][10] Downstream effects include decreased ATP production and an overproduction of reactive oxygen species (ROS).[1]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is typically dissolved in DMSO to prepare a stock solution.[11] For long-term storage, the powder form should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year.[11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][11]
Q3: What is the typical concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly between cell lines. The reported IC50 values range from 0.42 µM to 7.75 µM in different cancer cell lines.[7][11] It is crucial to perform a dose-response curve for each new cell line to determine the optimal working concentration.
Q4: How does this compound affect cellular signaling pathways?
A4: this compound's inhibition of NUPR1 nuclear translocation impacts several downstream pathways. It has been shown to interfere with the SUMOylation of key DNA damage response (DDR) proteins, including TP53.[9] This suggests that this compound can modulate p53 signaling.[12] Additionally, studies have shown that this compound treatment can lead to an increase in ERK phosphorylation, while also having an inhibitory effect on AKT and ERK pro-survival signaling pathways in some contexts.[13][14]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [7][11] |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [2][7] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [2][7] |
| SaOS-2 | Osteosarcoma | 7.75 | [7][11] |
Key Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and solvent control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent-treated control and determine the IC50 value.
Western Blotting for Pathway Analysis
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NUPR1, cleaved caspase-3, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizing this compound's Impact
To better understand the mechanisms and workflows discussed, the following diagrams provide a visual representation of key processes.
Caption: this compound inhibits NUPR1 nuclear translocation and induces multiple cell death pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A generalized workflow for conducting cell culture experiments using this compound.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors | EMBO Molecular Medicine [link.springer.com]
- 14. Frontiers | MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia [frontiersin.org]
Improving ZZW-115 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NUPR1 inhibitor, ZZW-115. The focus is on improving its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are promising, but I am not observing the expected efficacy in my animal models. What are the potential reasons for this discrepancy?
A1: A common reason for a disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it needs to dissolve in the gastrointestinal fluids and then be absorbed into the bloodstream. This compound, particularly in its free base form, is known to have low aqueous solubility, which can significantly limit its absorption and, therefore, its bioavailability. The use of solubilizing agents like DMSO in reported in vivo formulations further suggests that poor solubility is a key challenge.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers.[1][2][3][4] By binding to NUPR1, this compound prevents its translocation into the nucleus, thereby inhibiting its pro-survival functions.[5][6][7] This leads to a cascade of downstream effects, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and decreased ATP levels.[1][8][9] Ultimately, this compound induces cancer cell death through multiple pathways, including necroptosis, apoptosis, and ferroptosis.[1][2][8][9][10]
Q3: Are there any established formulations to improve the bioavailability of this compound for in vivo studies?
A3: Yes, published studies have utilized specific formulations to administer this compound in animal models. Due to its poor water solubility, this compound requires a vehicle that can enhance its solubility and systemic exposure. Two reported formulations are:
-
Simple Formulation: A solution of 0.5% DMSO in physiologic serum has been used for daily treatments in mice.[8]
-
Complex Formulation: A more complex vehicle consists of a mixture of DMSO, PEG300, Tween 80, and sterile water. A specific protocol involves preparing a stock solution in DMSO and then diluting it with the other components to achieve a clear solution suitable for injection.[3]
The choice of formulation will depend on the experimental design, including the route of administration and the required dose.
Troubleshooting Guide: Improving this compound Bioavailability
If you are encountering challenges with the in vivo efficacy of this compound, the following troubleshooting steps, focused on enhancing its bioavailability, may be helpful.
| Problem | Potential Cause | Recommended Solution |
| Low or variable efficacy in animal models | Poor oral bioavailability due to low aqueous solubility. | 1. Optimize the formulation: Experiment with different combinations of co-solvents (e.g., PEG300, Propylene Glycol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins to improve the solubility of this compound. 2. Consider particle size reduction: Micronization or nanosuspension techniques can increase the surface area of the drug, potentially improving its dissolution rate and absorption. 3. Evaluate different routes of administration: If oral administration proves challenging, consider intraperitoneal (IP) or intravenous (IV) injections to bypass the gastrointestinal tract and ensure more direct systemic exposure. |
| Precipitation of this compound in the formulation upon standing or dilution | The formulation has a low capacity to maintain this compound in solution, especially when diluted in an aqueous environment. | 1. Increase the concentration of solubilizing agents: Carefully increase the proportion of co-solvents or surfactants in your formulation. However, be mindful of potential toxicity associated with these excipients. 2. Use a precipitation inhibitor: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation to help maintain a supersaturated state and prevent precipitation. |
| Inconsistent results between different batches of experiments | Variability in formulation preparation or administration. | 1. Standardize your formulation protocol: Ensure that the formulation is prepared consistently for each experiment, paying close attention to the order of addition of components and mixing procedures. 2. Ensure complete dissolution: Visually inspect the formulation to confirm that this compound is fully dissolved before administration. Gentle warming or sonication may aid in dissolution. 3. Homogenize suspensions: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing. |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 573.97 g/mol | [3] |
| Solubility in DMSO | 83.33 mg/mL (145.18 mM) | TargetMol |
| Solubility in Water | 100 mg/mL (174.23 mM) | TargetMol |
| Solubility in Ethanol | 2 mg/mL | [3] |
| Appearance | Solid powder | [4] |
Note: The high water solubility mentioned for the hydrochloride salt may be under specific conditions (e.g., with sonication) and may not reflect its solubility in physiological fluids. The free base form is likely less soluble.
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | [1] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [1][3] |
| SaOS-2 | Osteosarcoma | 7.75 | [1][3] |
Table 3: Example In Vivo Dosing Regimen for this compound in a Mouse Xenograft Model
| Parameter | Description | Reference |
| Animal Model | NMRI-Foxn1nu/Foxn1nu mice with MiaPaCa-2 cell xenografts | [8] |
| Doses | 0.5, 1.0, 2.5, and 5 mg/kg | [8] |
| Vehicle | 0.5% DMSO in physiologic serum | [8] |
| Administration Route | Daily injection (route not specified, likely IP or IV) | [8] |
| Treatment Duration | 30 days | [8] |
Experimental Protocols
Protocol 1: Preparation of a Complex Formulation for In Vivo Administration of this compound
This protocol is adapted from a commercially available datasheet for this compound.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Pipettes
Methodology:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 23.2 mg/mL. Ensure the powder is completely dissolved. This may require gentle warming or sonication.
-
In a sterile microcentrifuge tube, combine the following in order:
-
400 µL of PEG300
-
50 µL of the this compound DMSO stock solution (23.2 mg/mL)
-
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile ddH2O or saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.
Protocol 2: In Vivo Bioavailability Study Design
This is a general protocol for assessing the oral bioavailability of this compound in a rodent model.
Objective: To determine the absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) with cannulated jugular veins for serial blood sampling.
-
Groups:
-
Group 1 (Intravenous): Administer a single dose of this compound intravenously (e.g., 1-2 mg/kg) in a suitable IV formulation.
-
Group 2 (Oral): Administer a single oral gavage dose of this compound (e.g., 5-10 mg/kg) in the optimized formulation.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose from both groups.
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and oral routes.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes using non-compartmental analysis.
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Caption: Troubleshooting workflow for addressing low in vivo bioavailability of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 8. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 9. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
ZZW-115 and potential for neurological side effects
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving the NUPR1 inhibitor, ZZW-115.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), an intrinsically disordered protein (IDP) often overexpressed in cancer cells.[1][2][3] Its primary anticancer activity stems from binding to NUPR1, which leads to the induction of programmed cell death through both necroptosis and apoptosis.[1][3][4] This is accompanied by mitochondrial metabolism failure, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[1][5] Additionally, this compound has been shown to inhibit the nuclear translocation of NUPR1 by competing with importins for binding to the protein's nuclear localization signal (NLS) region.[4][6]
Q2: Are there any known neurological side effects associated with this compound?
A2: Preclinical studies in mice have shown that this compound does not exhibit the neurological side effects associated with its parent compound, trifluoperazine (B1681574) (TFP).[1] In vivo studies, with daily administration of up to 10 mg/kg for 30 days, reported no apparent neurological effects in the treated mice.[1][6]
Q3: What are the potential off-target effects or other toxicities of this compound?
A3: While this compound was developed to avoid the neurological side effects of TFP, as a TFP analog, it may have potential cardiotoxic side effects. This is due to a possible interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.[7] Researchers should consider this potential cardiotoxicity in their experimental designs.
Q4: In which cancer cell lines has this compound shown efficacy?
A4: this compound has demonstrated antitumor activity in a variety of cancer cell lines. It has been extensively studied in pancreatic ductal adenocarcinoma (PDAC) cells.[1][4] Furthermore, it has shown effectiveness in killing cells derived from other tumors, including hepatocellular carcinoma (HepG2 and Hep3B), glioblastoma, non-small cell lung cancer, and osteosarcoma.[1][5]
Q5: How does this compound treatment affect cells that are resistant to other chemotherapies?
A5: Studies on MiaPaCa-2 pancreatic cancer cells resistant to oxaliplatin (B1677828) or gemcitabine (B846) have shown that these cells retain the same sensitivity to this compound as the parental, non-resistant cells.[1] This suggests that the antitumor effect of this compound is not influenced by resistance mechanisms to these other drugs and likely involves different intracellular pathways.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Line Variability. Different cancer cell lines exhibit varying sensitivity to this compound.
-
Solution: Refer to the provided IC50 data table to ensure your results are within the expected range for your specific cell line. Always use the same cell line from a reliable source for comparable results.
-
-
Possible Cause 2: Assay Duration. The incubation time with this compound can significantly impact the measured IC50.
-
Possible Cause 3: Compound Stability. this compound, like any small molecule, may degrade over time or with improper storage.
-
Solution: Prepare fresh solutions of this compound for each experiment from a properly stored stock.
-
Problem 2: Difficulty in observing expected markers of necroptosis or apoptosis.
-
Possible Cause 1: Insufficient Concentration or Time. The induction of cell death pathways is dose- and time-dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell model. For example, LDH release and caspase 3/7 activity have been measured after 24 hours of treatment with 3 or 5 μM this compound.[1]
-
-
Possible Cause 2: Assay Sensitivity. The chosen assay may not be sensitive enough to detect the changes.
-
Solution: Use well-validated and sensitive assays for necroptosis (e.g., LDH release assay) and apoptosis (e.g., caspase 3/7 activity assay, Annexin V/PI staining).[1]
-
-
Possible Cause 3: Dominant Cell Death Pathway. In some cell lines, one pathway (necroptosis or apoptosis) may be more dominant.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Assay Duration (hours) | Reference |
| ANOR | Pancreatic Cancer | 0.84 | 72 | [3] |
| HN14 | Pancreatic Cancer | 4.93 | 72 | [3] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 72 | [2][3] |
| SaOS-2 | Osteosarcoma | 7.75 | 72 | [2][3] |
Table 2: In Vivo Dosing and Observations in Mice
| Mouse Model | This compound Dose | Treatment Duration | Neurological Side Effects Observed | Reference |
| Xenografted with PDAC cells | 5 mg/kg/day | 30 days | None apparent | [4] |
| Orthotopically implanted with Panc02 cells | 5 mg/kg/day | 30 days | None apparent | [3] |
| Not specified | 10 mg/kg/day | 30 days | None apparent | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound at concentrations ranging from 0 to 100 μM.[2]
-
Incubation: Incubate the treated plates for an additional 24 or 72 hours.[2]
-
Viability Measurement: Assess cell viability using a suitable reagent, such as CellTiter-Blue, following the manufacturer's instructions.[2]
-
Data Analysis: Normalize the results to untreated control cells and calculate IC50 values.
Protocol 2: LDH Release Assay for Necroptosis
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound (e.g., 3 or 5 μM) for 24 hours.[1]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Compare the LDH release in this compound-treated cells to that in untreated control cells.
Protocol 3: Caspase 3/7 Activity Assay for Apoptosis
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound (e.g., 3 or 5 μM) for 24 hours.[1]
-
Assay: Use a commercially available caspase-Glo 3/7 assay. Add the reagent directly to the cells in the plate.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer to allow for cell lysis and signal generation.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the caspase 3/7 activity in this compound-treated cells to that in untreated control cells.
Mandatory Visualizations
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ZZW-115 Technical Support Center: Impact on Non-Cancerous Cell Lines
Welcome to the ZZW-115 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the impact of the NUPR1 inhibitor, this compound, on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein that is significantly overexpressed in a wide variety of cancer cells but is almost absent in normal, non-cancerous cells. By binding to NUPR1, this compound prevents its nuclear translocation, thereby disrupting downstream signaling pathways essential for cancer cell survival and stress adaptation.[1]
Q2: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A2: Due to its targeted inhibition of NUPR1, which is not highly expressed in most normal cells, this compound exhibits high selectivity for cancer cells. Research has shown that this compound was unable to modify the effect on DNA damage induced by the genotoxic agent 5-FU in human non-transformed fibroblasts, suggesting a minimal impact on these non-cancerous cells.[2] In vivo studies in mice have also reported no apparent neurological side effects, further supporting its low toxicity towards normal tissues.[2][3]
Q3: Are there any known IC50 values for this compound in non-cancerous cell lines?
A3: Currently, there is limited publicly available quantitative data (e.g., IC50 values) for this compound across a wide range of non-cancerous cell lines. The primary focus of existing research has been to establish its efficacy and potent cytotoxic effects against various cancer cell lines. The table below summarizes the IC50 values for a selection of cancer cell lines for comparative purposes.
Q4: How does this compound induce cell death in cancer cells?
A4: this compound has been shown to induce cancer cell death through multiple mechanisms, including necroptosis, apoptosis, and ferroptosis.[4][5][6][7] This is often accompanied by a decrease in mitochondrial ATP production and an overproduction of reactive oxygen species (ROS).[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in a non-cancerous cell line. | 1. Cell line may have an uncharacteristically high expression of NUPR1. 2. Off-target effects at high concentrations. 3. Experimental error (e.g., incorrect concentration, contamination). | 1. Verify the NUPR1 expression level in your specific non-cancerous cell line via Western blot or qPCR. 2. Perform a dose-response curve to determine if the cytotoxicity is concentration-dependent. 3. Review experimental protocol, verify this compound concentration, and check for cell culture contamination. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh aliquots of this compound from a new stock and store properly as recommended by the manufacturer. 3. Ensure precise and consistent incubation times for all experiments. |
| No effect observed in a cancer cell line expected to be sensitive. | 1. Low or absent NUPR1 expression in the specific cancer cell line. 2. Development of resistance. | 1. Confirm NUPR1 expression in the cancer cell line. 2. If working with a cell line previously exposed to this compound, consider the possibility of acquired resistance. |
Data on this compound Efficacy in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~2.90 - 5.66 |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 |
| HepG2 | Hepatocellular Carcinoma | 0.42 |
| SaOS-2 | Osteosarcoma | 7.75 |
| MCF7 | Breast Cancer | 0.42 |
| Various Glioblastoma, Lymphoma, and Leukemia cell lines | - | 0.25 - 7.75 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.[4][6][7]
Visualizations
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
ZZW-115 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZZW-115, a potent NUPR1 inhibitor. The following information addresses common issues, particularly precipitation in aqueous solutions, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my aqueous buffer. What is the most common cause?
A1: The most frequent cause of this compound precipitation is exceeding its solubility limit in the final aqueous solution. This can happen due to several factors including, the final concentration of this compound, the pH of the buffer, and the method of dilution from a stock solution. This compound, like many small molecules, is often dissolved in an organic solvent like DMSO at a high concentration for stock solutions. When this concentrated stock is rapidly diluted into an aqueous buffer, the local concentration of this compound can momentarily exceed its aqueous solubility, causing it to "crash out" or precipitate. This phenomenon is known as solvent-shifting precipitation.
Q2: I've seen different aqueous solubility values reported for this compound. Which one is correct?
A2: You may have encountered varying solubility data for this compound's hydrochloride salt form, with some sources stating up to 100 mg/mL and others around 46 mg/mL in water. This discrepancy can arise from differences in experimental conditions such as pH, temperature, and the specific buffer system used. The hydrochloride salt form of this compound generally enhances its water solubility. However, for practical purposes, it is crucial to experimentally determine the solubility and stability of this compound in your specific experimental buffer.
Q3: How does the pH of my buffer affect this compound solubility?
A3: The pH of your aqueous buffer can significantly impact the solubility of this compound. This compound is a phenothiazine (B1677639) derivative, and the solubility of this class of compounds is often pH-dependent.[1][2] Generally, for compounds with amine groups, solubility is higher in acidic conditions where these groups are protonated. As the pH increases and becomes more basic, the compound may become less charged and, consequently, less soluble in aqueous solutions.
Q4: Can I heat or sonicate my this compound solution to dissolve it?
A4: Gentle heating and sonication can be effective methods to aid in the dissolution of this compound. In fact, sonication is often recommended. However, it is important to be cautious. If the compound dissolves with heat but precipitates again as the solution cools to ambient temperature, this indicates that you have created a supersaturated solution that is not stable. For cell-based assays, ensure the final solution remains clear at the incubation temperature (e.g., 37°C).
Q5: My this compound solution is initially clear but becomes cloudy over time. What is happening?
A5: Delayed precipitation can be due to several factors. The solution might be metastable, meaning it is temporarily clear but will eventually equilibrate to a state where the excess compound precipitates. This can be influenced by temperature fluctuations, such as repeatedly taking your culture plates out of the incubator. Another possibility is the degradation of the compound, although this is less common for short-term experiments. It is always recommended to prepare fresh working solutions of this compound for your experiments and to avoid long-term storage of diluted aqueous solutions.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Molar Equivalent | Recommendations |
| Water | ~46-100 mg/mL | ~80-174 mM | Sonication is recommended to aid dissolution. Solubility can be pH-dependent. |
| DMSO | ~83-93 mg/mL | ~145-162 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | Soluble | - | - |
| PBS (pH 7.2) | ~10 mg/mL (for related phenothiazines) | ~17.4 mM | Expected to be lower than in pure water. Test in your specific buffer. |
Table 2: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | - |
| LIPC | Pancreatic Ductal Adenocarcinoma | - |
| Foie8b | Pancreatic Ductal Adenocarcinoma | - |
| 02-063 | Pancreatic Ductal Adenocarcinoma | - |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 |
| Hep2G | Hepatocellular Carcinoma | 0.42 |
| SaOS-2 | Osteosarcoma | 7.75 |
| A panel of 16 other cancer cell lines (glioblastoma, lymphoma, and leukemia) | Various | 0.25-7.75 |
Note: The IC50 values for some pancreatic cancer cell lines were reported as a range of 0.84-4.93 µM across 11 cell lines.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound hydrochloride powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Materials: this compound stock solution (in DMSO), sterile aqueous buffer (e.g., cell culture medium, PBS).
-
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).
-
Create an intermediate dilution of the this compound stock solution in the aqueous buffer if a large dilution factor is required.
-
While gently vortexing or swirling the pre-warmed aqueous buffer, add the this compound stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: The mechanism of this compound action via inhibition of NUPR1 nuclear translocation.
References
Cell-specific responses to ZZW-115 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NUPR1 inhibitor, ZZW-115.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1).[1][2][3][4] It exerts its anticancer effects through multiple mechanisms, including the induction of necroptosis, apoptosis, and ferroptosis.[2][5][6][7] this compound binds to NUPR1, inhibiting its nuclear translocation.[6][8] This leads to mitochondrial dysfunction, characterized by decreased ATP production and an increase in reactive oxygen species (ROS), ultimately resulting in cancer cell death.[1][2][5]
Q2: In which cancer cell types has this compound shown efficacy?
A2: this compound has demonstrated antitumor activity in a variety of cancer cell lines. It has been proven effective in pancreatic cancer, hepatocarcinoma, non-small cell lung cancer, cholangiocarcinoma, glioblastoma, multiple myeloma, and osteosarcoma.[5] The half-maximal inhibitory concentration (IC50) for this compound ranges from 0.42 µM to 7.75 µM across different cell lines.[1][2][5]
Q3: What are the observed effects of this compound in in vivo models?
A3: In vivo studies using mouse xenograft models of pancreatic cancer have shown that this compound can inhibit tumor growth and, in some cases, lead to tumor regression.[2][5][8] Daily administration of this compound at doses of 0.5-5 mg/kg has been shown to be effective.[2] Notably, unlike the parent compound trifluoperazine (B1681574) (TFP), this compound does not appear to have neurological side effects in mice, even at a dose of 10 mg/kg administered daily for 30 days.[5]
Q4: How does this compound treatment affect cellular metabolism?
A4: this compound treatment leads to a failure in mitochondrial metabolism.[5] This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[1][2][5] The resulting energy deficit can trigger both necroptosis and apoptosis.[6]
Q5: Can cells develop resistance to this compound?
A5: Yes, studies have shown that cancer cells, such as the MiaPaCa-2 pancreatic cancer cell line, can develop resistance to this compound after repeated exposure.[9] This resistance is associated with increased expression of NUPR1 and adaptations in cellular processes like mitochondrial activity and redox homeostasis.[9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent cell viability results | Cell density at the time of treatment. | Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase before adding this compound. |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Low efficacy of this compound | Cell line is not sensitive to this compound. | Check the literature for reported IC50 values of this compound in your specific cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Development of resistance. | If you are continuously culturing cells with this compound, resistance may develop.[9] Consider using a lower passage number of cells or developing a resistant cell line model for your studies.[9] | |
| Issues with this compound compound. | Ensure the compound has been stored correctly and has not expired. Consider purchasing a new batch of the compound. | |
| Difficulty dissolving this compound | Improper solvent. | This compound is soluble in DMSO.[1] For in vivo studies, specific formulations with PEG300, Tween80, and ddH2O, or corn oil have been described.[1] |
| Unexpected off-target effects | While this compound is a potent NUPR1 inhibitor, off-target effects are always a possibility with any small molecule inhibitor. | Include appropriate controls in your experiments, such as a vehicle-only control and potentially a negative control compound with a similar chemical structure but no NUPR1 inhibitory activity. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.42[1][2] |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[2][4][6] |
| HN14 | Head and Neck Cancer | 4.93[2][4][6] |
| SaOS-2 | Osteosarcoma | 7.75[1][2] |
| MiaPaCa-2 (Control) | Pancreatic Ductal Adenocarcinoma | 2.90[9] |
| MiaPaCa-2 (Resistant) | Pancreatic Ductal Adenocarcinoma | 20.7[9] |
Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cells
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | Parameter Measured | Result |
| NUPR1-WT | 15 | 72 | Cell Survival | 15.01% ± 4.58% survival[5] |
| NUPR1-KO | 15 | 72 | Cell Survival | 84.60% ± 3.84% survival[5] |
| MiaPaCa-2 | 5 | 24 | LDH Release | Significantly higher than control[5] |
| MiaPaCa-2 | 5 | 24 | Caspase 3/7 Activity | Greater than control[5] |
Experimental Protocols
1. Cell Viability Assay (MTT/CellTiter-Blue)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.[1] Include a vehicle-only (e.g., DMSO) control.
-
After the incubation period, add a cell viability reagent such as MTT or CellTiter-Blue to each well according to the manufacturer's instructions.[1]
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
2. Lactate Dehydrogenase (LDH) Release Assay for Necrosis
-
Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Follow the manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate for the specified time and measure the absorbance at the recommended wavelength.
-
Higher absorbance values correlate with increased LDH release and, therefore, increased necrosis.
3. Caspase 3/7 Activity Assay for Apoptosis
-
Seed cells in a 96-well plate and treat with this compound.
-
At the end of the treatment, use a luminescent or fluorescent caspase 3/7 assay kit.
-
Add the caspase substrate reagent directly to the wells according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence or fluorescence with a plate reader.
-
An increase in signal indicates an increase in caspase 3/7 activity and apoptosis.
4. Immunofluorescence for NUPR1 Localization
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound (e.g., 5 µM) for a specified time (e.g., 6 hours).[8]
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with a primary antibody against NUPR1.[8]
-
Wash and then incubate with a fluorescently labeled secondary antibody.[8]
-
Counterstain the nuclei with DAPI.[8]
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Visualizations
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and cancer cell death.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (ZZW115) | NUPR1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NUPR1 inhibitor this compound induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ZZW-115 degradation products and their activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZZW-115 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers.[1][2][3] It exerts its anticancer effects by binding to NUPR1, thereby inhibiting its nuclear translocation and downstream functions that promote cancer cell survival.[3][4]
Q2: What are the observed cellular effects of this compound treatment?
A2: this compound has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, necroptosis, and ferroptosis.[1][5][6] Treatment with this compound leads to a decrease in ATP production, an overproduction of reactive oxygen species (ROS), and subsequent cell death.[1][5]
Q3: What is the information available on the degradation products of this compound and their activity?
A3: Currently, there is no specific information available in the scientific literature regarding the degradation products of this compound. However, as this compound is a phenothiazine (B1677639) derivative, it is anticipated to undergo degradation through pathways common to this class of compounds, such as oxidation and photodegradation. Potential degradation products could include sulfoxides and N-dealkylated derivatives. The biological activities of these potential degradation products, specifically concerning NUPR1 inhibition, have not been studied. Some sulfoxide (B87167) metabolites of other phenothiazine drugs have been reported to retain some biological activity, though often reduced compared to the parent compound.
Q4: What are the recommended storage conditions for this compound?
A4: this compound as a solid should be stored at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] It is advisable to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Compound Stability. this compound, like other phenothiazines, may be susceptible to degradation, especially when exposed to light or stored improperly.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect solutions from light by using amber vials or covering them with foil.
-
-
Possible Cause 2: Cell Line Variability. Different cancer cell lines exhibit varying sensitivity to this compound.
-
Troubleshooting Tip: Refer to published data for expected IC50 ranges in your specific cell line. If data is unavailable, perform a dose-response curve over a wide concentration range (e.g., 0.1 to 100 µM) to determine the optimal concentration for your experiments.[1]
-
-
Possible Cause 3: Assay-Specific Interference. The assay method used to determine cell viability (e.g., MTT, CellTiter-Glo) might be affected by this compound.
-
Troubleshooting Tip: Consider using an orthogonal method to confirm your results. For example, if you are using a metabolic assay like MTT, you could validate the findings with a dye exclusion assay like trypan blue or a fluorescence-based assay.
-
Issue 2: Low or no induction of apoptosis or necroptosis after this compound treatment.
-
Possible Cause 1: Insufficient Concentration or Treatment Duration. The concentration of this compound or the incubation time may not be optimal for inducing cell death in your specific cell line.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment. For example, treat cells with a range of this compound concentrations (e.g., 1, 5, 10 µM) for different durations (e.g., 24, 48, 72 hours).[1]
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may have intrinsic or acquired resistance to this compound-induced cell death.
-
Troubleshooting Tip: Confirm NUPR1 expression in your cell line, as NUPR1 is the primary target of this compound.[5] Consider co-treatment with other agents that may sensitize the cells to this compound.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| ANOR | Pancreatic Cancer | 0.84 | 72 |
| HN14 | Pancreatic Cancer | 4.93 | 72 |
| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 |
| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | - |
| LIPC | Pancreatic Cancer | Not specified | - |
| Foie8b | Pancreatic Cancer | Not specified | - |
| 02-063 | Pancreatic Cancer | Not specified | - |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Blue®)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Necroptosis
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
At the end of the treatment, carefully collect 50 µL of the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase reagent to each well and incubate according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Normalize the caspase activity to the number of viable cells or protein concentration.
Visualizations
Caption: this compound inhibits NUPR1 nuclear translocation, leading to cell death.
Caption: Workflow for assessing this compound activity in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 6. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ZZW-115 and Trifluoperazine (TFP) Efficacy in Their Respective Therapeutic Areas
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of two distinct therapeutic compounds: ZZW-115, a novel anti-cancer agent, and trifluoperazine (B1681574) (TFP), a conventional antipsychotic medication. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of each compound's performance based on available experimental data.
Introduction
This compound is an investigational small molecule inhibitor of the Nuclear Protein 1 (NUPR1), a protein implicated in cancer progression and treatment resistance.[1][2][3][4][5] It has shown promise in preclinical studies for its anti-tumor effects.[1][2] Trifluoperazine, on the other hand, is a well-established first-generation antipsychotic drug used primarily in the management of schizophrenia.[6][7][8][9] Its therapeutic effects are attributed to its antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[6][7][10] This guide will present a comparative overview of their efficacy, mechanisms of action, and experimental protocols in their distinct therapeutic contexts.
Efficacy Data
This compound: Anti-Cancer Efficacy
The efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. Its primary mechanism of action involves the inhibition of NUPR1, leading to cancer cell death through necroptosis and apoptosis.[2][4][5]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.42 | [1][5] |
| SaOS-2 | Osteosarcoma | 7.75 | [1][5] |
| ANOR | - | 0.84 | [5] |
| HN14 | - | 4.93 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In vivo studies using xenografted tumors in mice have demonstrated that this compound can disrupt tumor growth at low doses and, in some cases, lead to tumor regression without apparent neurological side effects.[1][2][3]
Trifluoperazine: Antipsychotic Efficacy
The efficacy of trifluoperazine in treating schizophrenia has been established through numerous clinical trials. It is known to alleviate symptoms such as hallucinations, delusions, and disorganized thought and speech.[6]
| Comparison | Outcome | Result | Reference |
| TFP vs. Placebo (Medium Term) | Clinical Improvement | Significantly greater with TFP (RR 4.61) | [11][12] |
| TFP vs. Placebo (Medium Term) | Relapse/Worsening | Significantly fewer with TFP (RR 0.34) | [11][12] |
| TFP vs. Low-potency Antipsychotics | Response to Treatment | No significant difference (RR 0.96) | [13][14][15] |
RR: Risk Ratio, the ratio of the probability of an outcome in an exposed group to the probability of an outcome in an unexposed group.
While effective, TFP is associated with a higher risk of extrapyramidal side effects, such as akathisia, dystonia, and Parkinsonism, compared to placebo.[6][11][12]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the nuclear translocation of NUPR1. This disruption interferes with DNA damage response pathways and leads to mitochondrial dysfunction, resulting in decreased ATP production, increased reactive oxygen species (ROS), and ultimately, cell death via necroptosis and apoptosis.[2][3][4]
This compound Mechanism of Action
Trifluoperazine Signaling Pathway
Trifluoperazine's antipsychotic effects are primarily mediated by its blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[6][7][10] This action reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. TFP also has antagonist activity at other receptors, including serotonin (B10506) 5-HT2, alpha-adrenergic, and histamine (B1213489) H1 receptors, which may contribute to its side effect profile.[7]
Trifluoperazine Mechanism of Action
Experimental Protocols
This compound: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0-100 µM).[1]
-
The cells are incubated for an additional 24 or 72 hours.[1]
-
Cell viability is assessed using a colorimetric assay, such as the CellTiter-Blue Viability Assay.
-
The IC50 value is calculated from the dose-response curve.
This compound Experimental Workflow
Trifluoperazine: Randomized Controlled Trial (RCT) for Schizophrenia
Objective: To evaluate the efficacy and safety of trifluoperazine compared to a placebo or other antipsychotics in patients with schizophrenia.
Methodology:
-
Patient Recruitment: A cohort of patients diagnosed with schizophrenia is recruited for the study.
-
Randomization: Participants are randomly assigned to receive either trifluoperazine or a control (placebo or another antipsychotic).
-
Blinding: The trial is often double-blinded, meaning neither the patients nor the investigators know who is receiving the active drug.
-
Treatment Period: Patients receive the assigned treatment for a predefined period (e.g., several weeks to months).
-
Outcome Assessment: Efficacy is measured using standardized rating scales for schizophrenia symptoms (e.g., PANSS, BPRS). Safety and tolerability are assessed by monitoring adverse events.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and control groups.
TFP Clinical Trial Workflow
Conclusion
This compound and trifluoperazine are two compounds with distinct therapeutic targets and mechanisms of action. This compound shows significant promise as an anti-cancer agent by targeting NUPR1 and inducing cancer cell death. Trifluoperazine is an established antipsychotic that effectively manages the symptoms of schizophrenia through dopamine receptor antagonism. A direct comparison of their "efficacy" is not applicable due to their different indications. The data presented in this guide provides a clear, evidence-based overview of each compound's performance within its respective therapeutic domain, which should aid researchers and drug development professionals in their ongoing work.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 8. Trifluoperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. youtube.com [youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoperazine versus placebo for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoperazine versus low-potency first-generation drugs for schizophrenia | Cochrane [cochrane.org]
- 14. Trifluoperazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
ZZW-115 and Gemcitabine Combination Therapy: A Comparative Guide for Pancreatic Cancer Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel combination therapy, ZZW-115 with gemcitabine (B846), against current standard-of-care treatments for pancreatic ductal adenocarcinoma (PDAC). The data presented is based on preclinical findings and aims to inform ongoing and future research in pancreatic cancer therapeutics.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge, with limited efficacy and notable toxicity associated with current treatment regimens. The investigational drug this compound, a potent inhibitor of Nuclear Protein 1 (NUPR1), has demonstrated substantial anti-tumor activity in preclinical models of pancreatic cancer. NUPR1 is a stress-induced protein overexpressed in PDAC and implicated in tumor progression and chemoresistance. This compound induces cancer cell death through a dual mechanism of necroptosis and apoptosis, linked to mitochondrial dysfunction.
Crucially, preclinical evidence indicates that this compound sensitizes pancreatic cancer cells to the genotoxic effects of gemcitabine, a cornerstone of PDAC chemotherapy. This guide synthesizes the available data on this compound in combination with gemcitabine and compares its mechanistic and potential efficacy profile with established therapies, including FOLFIRINOX and gemcitabine combined with nab-paclitaxel.
Mechanism of Action: this compound and its Synergy with Gemcitabine
This compound exerts its anticancer effects by targeting NUPR1. This interaction inhibits the nuclear translocation of NUPR1, a critical step for its function in DNA damage repair and other pro-survival pathways in cancer cells.[1][2] By preventing NUPR1 from moving into the nucleus, this compound compromises the cancer cell's ability to repair DNA damage induced by genotoxic agents like gemcitabine.[1][2] This leads to an accumulation of DNA lesions, ultimately triggering programmed cell death.
The proposed synergistic interaction between this compound and gemcitabine is illustrated in the following signaling pathway diagram.
Caption: Synergistic anti-cancer mechanism of this compound and gemcitabine.
Comparative Efficacy Data
While direct head-to-head in vivo studies of this compound with gemcitabine against other combination therapies are not yet published, this guide compiles available preclinical and clinical data to provide a comparative perspective.
In Vitro Efficacy
This compound has demonstrated potent cytotoxicity across a range of pancreatic cancer cell lines.
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Reference |
| ANOR | 0.84 | Not Reported | [3] |
| MiaPaCa-2 | Not Reported | >100 | [4] |
| Capan-1 | Not Reported | ~10 | [4] |
| Panc-1 | Not Reported | >100 | [4] |
| BxPC3 | Not Reported | <1 | [4] |
| HN14 | 4.93 | Not Reported | [3] |
Note: IC50 values can vary between studies depending on experimental conditions.
In Vivo Efficacy of Monotherapies and Combination Therapies
The following table summarizes key efficacy data from preclinical and clinical studies of this compound and comparator therapies.
| Therapy | Model | Key Efficacy Results | Reference |
| This compound | Pancreatic Cancer Xenograft (mice) | Dose-dependent tumor regression; at 5 mg/kg/day for 30 days, tumors almost disappeared. | [3] |
| Gemcitabine | Pancreatic Cancer Xenograft (mice) | Moderate tumor growth inhibition. | [5] |
| Gemcitabine + nab-Paclitaxel | Locally Advanced Pancreatic Cancer (Phase II) | ORR: 62.5%; Median PFS: 11.0 months; Median OS: 21.2 months. | [6] |
| FOLFIRINOX | Metastatic Pancreatic Cancer (Phase III) | ORR: 31.6%; Median PFS: 6.4 months; Median OS: 11.1 months. | [7] |
Supporting Experimental Data
A key finding supporting the synergistic potential of this compound and gemcitabine is the significant increase in DNA damage markers in cancer cells treated with the combination. One such marker is phosphorylated H2AX (γH2AX), which forms foci at sites of DNA double-strand breaks.
Quantification of DNA Damage (γH2AX Foci)
Studies have shown that the combination of this compound with genotoxic agents leads to a substantial increase in γH2AX foci, indicating a higher level of DNA damage that can overwhelm the cancer cell's repair machinery and lead to apoptosis.
| Treatment Group | Cancer Cell Line | Mean γH2AX Foci per Cell (Illustrative) |
| Control | MiaPaCa-2 | < 5 |
| Gemcitabine | MiaPaCa-2 | 10-15 |
| This compound | MiaPaCa-2 | 5-10 |
| This compound + Gemcitabine | MiaPaCa-2 | > 30 |
Data are illustrative based on qualitative descriptions in the literature. Specific quantitative data from a direct combination study is pending publication.
The workflow for a typical γH2AX foci quantification experiment is outlined below.
References
- 1. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 2. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ZZW-115: A Promising Alternative for Gemcitabine-Resistant Pancreatic Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to standard chemotherapeutic agents like gemcitabine (B846) presents a major hurdle in the treatment of pancreatic ductal adenocarcinoma (PDAC). The novel NUPR1 inhibitor, ZZW-115, has emerged as a potent therapeutic candidate capable of overcoming this resistance. This guide provides an objective comparison of this compound's efficacy, supported by experimental data, against the backdrop of challenges in treating gemcitabine-resistant pancreatic cancer.
Mechanism of Action: Targeting the NUPR1 Stress Response Pathway
This compound is a derivative of trifluoperazine (B1681574) (TFP) developed as a potent and specific inhibitor of the Nuclear Protein 1 (NUPR1).[1][2] NUPR1 is a stress-inducible protein that is frequently overexpressed in pancreatic cancer and plays a crucial role in tumor cell survival and resistance to therapy.[1][3]
The primary mechanism of this compound involves binding to NUPR1, which prevents its translocation from the cytoplasm to the nucleus.[2][4] This inhibition disrupts the downstream signaling pathways that NUPR1 regulates, leading to a cascade of events culminating in cancer cell death. Key downstream effects include:
-
Induction of Multiple Cell Death Pathways: this compound triggers cell death through both necroptosis and apoptosis.[1][2][5] This dual mechanism is advantageous as it can circumvent cancer cells' intrinsic or acquired resistance to apoptosis.[2] More recent research also suggests a role in inducing ferroptosis.[6]
-
Mitochondrial Catastrophe: Treatment with this compound leads to mitochondrial dysfunction, characterized by a significant decrease in ATP production and an overproduction of reactive oxygen species (ROS).[1][2]
-
PARP1 Hyperactivation: NUPR1 normally binds to and inhibits Poly (ADP-ribose) polymerase 1 (PARP1). By inhibiting NUPR1, this compound unleashes PARP1 activity, leading to hyperPARylation, which contributes to mitochondrial dysfunction and cell death.[7]
Efficacy in Gemcitabine-Resistant Pancreatic Cancer
A key advantage of this compound is its demonstrated efficacy in cancer cells that have developed resistance to conventional chemotherapies. Studies on MiaPaCa-2 pancreatic cancer cells that were made resistant to gemcitabine or oxaliplatin (B1677828) showed that these cells retained the same sensitivity to this compound as the non-resistant parental cells.[2] This suggests that this compound's mechanism of action is independent of the pathways that confer resistance to these standard drugs, making it a viable option for second-line treatment.[2]
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line Type | Cell Line Name(s) | Drug | IC50 Range (µM) | Duration | Citation(s) |
| Primary PDAC-Derived | ANOR, HN14, and others (panel of 11) | This compound | 0.84 - 4.93 | 72 hours | [2][5] |
| Parental PDAC | MiaPaCa-2 (Control) | This compound | 2.90 | Not Specified | [3] |
| This compound Resistant PDAC | MiaPaCa-2 (Resistant(+)) | This compound | 20.7 | Not Specified | [3] |
| Gemcitabine-Resistant PDAC | MiaPaCa-2 | This compound | Same sensitivity as parental cells | Not Specified | [2] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Tumor Origin | Treatment | Dosage | Duration | Outcome | Citation(s) |
| Immunocompromised Mice | MiaPaCa-2 Xenograft | This compound | 0.5 - 5 mg/kg/day | 30 days | Dose-dependent tumor regression. At 5 mg/kg, tumors almost disappeared. | [1][5] |
| Immunocompetent C57BL/6 Mice | Panc02 Orthotopic | This compound | 5 mg/kg/day | 30 days | Tumor size became almost unmeasurable in some cases. | [5] |
Comparison with Alternative Treatments
For patients with gemcitabine-resistant pancreatic cancer, current second-line options often involve combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin).[8][9] While these regimens can improve survival compared to gemcitabine alone, they are associated with significant toxicity.[8]
This compound presents a distinct alternative by targeting a specific molecular vulnerability (NUPR1) rather than acting as a broad cytotoxic agent. Its novel mechanism provides a strong rationale for its use in cases where resistance to DNA-damaging agents (like gemcitabine and oxaliplatin) has developed. Furthermore, in preclinical models, this compound did not produce the neurological side effects observed with its parent compound, TFP, suggesting a more favorable safety profile.[2] The efficacy of this compound can also be potentiated when used in combination with genotoxic agents like gemcitabine and oxaliplatin.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).
-
Method:
-
Pancreatic cancer cells (e.g., MiaPaCa-2, primary PDAC cells) are seeded in 96-well plates.
-
After 24 hours, cells are treated with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Cell viability is assessed using either a crystal violet staining method or an MTT assay.
-
For crystal violet, cells are fixed, stained, and the dye is solubilized. For MTT, the metabolic activity of viable cells converts MTT to formazan, which is then solubilized.
-
Absorbance is read on a plate reader, and the results are used to calculate the IC50 values.[3]
-
Necroptosis and Apoptosis Assays
-
Objective: To quantify the extent of cell death induced by this compound and distinguish between necrotic and apoptotic pathways.
-
Methods:
-
LDH Release Assay (Necroptosis): Cells are treated with this compound (e.g., 3 or 5 µM) for 24 hours. The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay. Increased LDH activity indicates a loss of membrane integrity, a hallmark of necrosis/necroptosis.[1]
-
Caspase 3/7 Activity Assay (Apoptosis): Following this compound treatment, a luminogenic substrate for caspases 3 and 7 is added to the cells. Caspase activity cleaves the substrate, producing a luminescent signal that is proportional to the level of apoptosis.[1]
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and PI (which enters and stains the DNA of necrotic cells with compromised membranes). Cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.[1]
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human pancreatic cancer cells (e.g., MiaPaCa-2).[1]
-
Tumors are allowed to grow to a specific volume (e.g., 200 mm³).
-
Mice are randomized into control (vehicle) and treatment groups.
-
Treatment groups receive daily injections of this compound at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg) for a set period (e.g., 30 days).[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Conclusion
This compound demonstrates significant promise as a therapeutic agent for pancreatic cancer, particularly in gemcitabine-resistant cases. Its novel mechanism of action, centered on the inhibition of the NUPR1 stress response protein, allows it to bypass common resistance pathways. Preclinical data from both in vitro and in vivo studies show potent anti-tumor activity, inducing cell death through multiple pathways. These findings strongly support the continued investigation of this compound in clinical trials as a potential new standard of care for patients with refractory pancreatic cancer.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. NUPR1 protects against hyperPARylation-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which chemotherapy treatments are best for helping people with advanced pancreatic cancer? | Cochrane [cochrane.org]
- 9. 4 Innovative Pancreatic Cancer Treatment Options | MD Anderson Cancer Center [mdanderson.org]
- 10. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
ZZW-115: A Potent NUPR1 Inhibitor Demonstrates Broad Anti-Tumor Efficacy
A comprehensive analysis of the pre-clinical data supporting ZZW-115 as a promising therapeutic agent for a variety of cancers, with a focus on its performance against established treatments and in resistant cancer models.
Researchers in the field of oncology are continually seeking novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. This compound, a potent inhibitor of the nuclear protein 1 (NUPR1), has emerged as a promising candidate, demonstrating significant anti-tumor activity across a range of cancer models.[1][2][3][4][5] This guide provides a detailed comparison of this compound's efficacy, supported by experimental data, and outlines the methodologies used in these pivotal studies.
Performance Against Other Anti-Tumor Agents
This compound has shown superior or comparable efficacy in several contexts when compared to existing chemotherapeutic agents. Notably, it is a derivative of trifluoperazine (B1681574) (TFP), an antipsychotic agent that was first identified as a NUPR1 inhibitor.[1][5] However, this compound was specifically designed to enhance anti-tumor activity while minimizing the neurological side effects associated with TFP.[3]
In a direct comparison, this compound exhibited an anti-tumoral activity approximately 10 times higher than TFP in a large panel of pancreatic ductal adenocarcinoma (PDAC) and other non-pancreatic cancer cell lines.[6] Furthermore, unlike TFP, this compound did not produce any observable neurological effects in mice at therapeutic doses.[1][3]
When evaluated alongside paclitaxel, a standard chemotherapeutic agent, this compound demonstrated a stronger anticancer activity at concentrations that induced similar levels of caspase activation, a marker for apoptosis.[3] This suggests that this compound's unique mechanism of inducing both apoptosis and necroptosis may offer a therapeutic advantage.[3]
Crucially, this compound has shown efficacy in cancer cells that have developed resistance to standard chemotherapies. In MiaPaCa-2 pancreatic cancer cells resistant to gemcitabine (B846) or oxaliplatin, this compound treatment demonstrated the same level of sensitivity as in the non-resistant parental cells.[5] This indicates that this compound's mechanism of action is distinct from these agents and could be a valuable tool for treating refractory tumors.
In Vitro Efficacy Across Diverse Cancer Cell Lines
The anti-tumor effect of this compound has been validated across a wide array of cancer cell lines, showcasing its broad potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for numerous cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Pancreatic Cancer | ||
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Not specified |
| Hepatocellular Carcinoma | ||
| HepG2 | Hepatocellular Carcinoma | 0.42 |
| Hep3B | Hepatocellular Carcinoma | Not specified |
| Other Cancers | ||
| SaOS-2 | Osteosarcoma | 7.75 |
| U87 | Glioblastoma | Data available |
| A375 | Melanoma | Data available |
| U2OS | Osteosarcoma | Data available |
| HT29 | Colon Carcinoma | Data available |
| SK-CO-1 | Colon Adenocarcinoma | Data available |
| LS174T | Colon Adenocarcinoma | Data available |
| H1299 | Non-Small Cell Lung Cancer | Data available |
| H358 | Non-Small Cell Lung Cancer | Data available |
| PC3 | Prostate Cancer | Data available |
| THP-1 | Acute Monocytic Leukemia | Data available |
| Daudi | Burkitt's Lymphoma | Data available |
| Jurkat | T-cell Leukemia | Data available |
| MDA-MB-231 | Breast Cancer | Data available |
Note: "Data available" indicates that the source mentions testing on these cell lines but does not provide a specific IC50 value in the cited text. For a comprehensive list, referring to the primary literature is recommended.
In Vivo Anti-Tumor Activity in Xenograft Models
The potent in vitro effects of this compound have been successfully translated into in vivo models, demonstrating significant tumor growth inhibition and even regression.
In a MiaPaCa-2 pancreatic cancer xenograft mouse model, daily administration of this compound at doses of 0.5, 1.0, 2.5, and 5 mg/kg resulted in a dose-dependent reduction in tumor volume.[1] Strikingly, at the 5 mg/kg dose, tumors not only stopped growing but progressively decreased in size, with some almost disappearing by the end of the 30-day treatment period.[4] Importantly, even after the cessation of treatment, tumor regrowth was not observed in the high-dose group.[1]
Similar compelling results were observed in an orthotopic pancreatic cancer model using Panc02 cells in immunocompetent C57BL/6 mice, where treatment with 5 mg/kg this compound for 30 days led to almost unmeasurable tumor sizes in some cases.[4] Furthermore, this compound has demonstrated extraordinary antitumor effects in xenograft models of hepatocellular carcinoma using HepG2 and Hep3B cell lines.[7] A key finding from these in vivo studies is the lack of apparent neurological side effects, a significant improvement over its parent compound, TFP.[1][3]
Mechanism of Action: A Dual Approach to Cell Death
This compound exerts its anti-tumor effects primarily by inhibiting NUPR1, a stress-induced protein that is overexpressed in many cancers and plays a crucial role in cancer cell survival and proliferation.[1][3][5] By binding to NUPR1, this compound initiates a cascade of events leading to cancer cell death through a combination of apoptosis and necroptosis.[1][3][4]
This dual mechanism is a significant advantage, as it may circumvent resistance to therapies that rely solely on apoptosis.[3] The induction of these cell death pathways is associated with mitochondrial metabolism failure, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[1][7]
Furthermore, this compound has been shown to inhibit the nuclear translocation of NUPR1.[6][8][9] This action prevents NUPR1 from participating in DNA damage repair processes, thereby sensitizing cancer cells to genotoxic agents and radiation.[6][8] This suggests a potential synergistic effect when this compound is used in combination with traditional cancer therapies.
Caption: Mechanism of this compound Anti-Tumor Activity.
Experimental Protocols
A summary of the key experimental methodologies used to validate the anti-tumor effects of this compound is provided below.
In Vitro Cell Viability Assays
-
Cell Lines: A diverse panel of human cancer cell lines were used, including those from pancreatic, liver, lung, colon, breast, prostate, and bone cancers, as well as melanoma and leukemia.[1][4][10]
-
Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with increasing concentrations of this compound (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours.[2][4]
-
Viability Assessment: Cell viability was quantified using the CellTiter-Blue viability reagent or similar assays.[2] The fluorescence or absorbance was measured, and the results were normalized to untreated control cells to determine the IC50 values.
In Vivo Xenograft Studies
-
Animal Models: Nude mice were typically used for xenograft studies with human cancer cell lines such as MiaPaCa-2.[1] For orthotopic models, immunocompetent C57BL/6 mice were used with syngeneic cell lines like Panc02.[4]
-
Tumor Implantation: Cancer cells were injected subcutaneously or orthotopically into the mice.
-
Treatment Protocol: Once tumors reached a specified volume (e.g., 200 mm³), mice were treated daily with this compound (at doses ranging from 0.5 to 5 mg/kg) or a vehicle control via injection for a period of 30 days.[1][4]
-
Efficacy Evaluation: Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised, weighed, and processed for histological analysis to assess necrosis and apoptosis.[1]
Cell Death Mechanism Assays
-
Apoptosis Assay: Caspase 3/7 activity, a key indicator of apoptosis, was measured in this compound-treated cells using commercially available kits.[1][4][11]
-
Necroptosis Assay: The release of lactate (B86563) dehydrogenase (LDH), a marker of plasma membrane damage and necroptosis, was quantified in the cell culture medium.[1][4][11]
-
Inhibitor Studies: To confirm the cell death pathways, experiments were conducted in the presence of apoptosis inhibitors (e.g., Z-VAD-FMK) and necroptosis inhibitors (e.g., Necrostatin-1).[1][3]
Caption: Pre-clinical Validation Workflow for this compound.
Conclusion
The comprehensive pre-clinical data on this compound strongly supports its development as a novel anti-cancer agent. Its potent, broad-spectrum efficacy, favorable safety profile in animal models, and unique dual mechanism of inducing both apoptosis and necroptosis position it as a promising candidate for treating a variety of cancers, including those resistant to current therapies. The ability of this compound to sensitize cancer cells to genotoxic agents further highlights its potential in combination therapy regimens. Further clinical investigation is warranted to translate these promising pre-clinical findings into tangible benefits for cancer patients.
References
- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 6. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
ZZW-115: A Comparative Analysis of Induced Cell Death Pathways
A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanisms of cell death induced by the novel NUPR1 inhibitor, ZZW-115, in comparison to established inducers of apoptosis, necroptosis, and ferroptosis.
This compound, a potent inhibitor of the nuclear protein 1 (NUPR1), has emerged as a promising anti-cancer agent that triggers tumor cell demise through multiple regulated cell death pathways. This guide provides a comparative analysis of this compound-induced cell death, contrasting its effects with well-characterized inducers: staurosporine (B1682477) for apoptosis, a combination of TNF-α, SMAC mimetic, and Z-VAD-FMK (TSZ) for necroptosis, and erastin (B1684096) and RSL3 for ferroptosis.
Comparative Efficacy and Cellular Effects
This compound exhibits a multifaceted mechanism of action, inducing apoptosis, necroptosis, and ferroptosis in various cancer cell lines.[1][2][3] Its efficacy, as demonstrated by IC50 values, varies across different cancer types, ranging from 0.42 μM in HepG2 hepatocellular carcinoma cells to 7.75 μM in SaOS-2 osteosarcoma cells.[4] In pancreatic cancer cell lines, the IC50 of this compound is in the range of 0.84 μM to 4.93 μM.[4]
For comparison, staurosporine, a classic inducer of apoptosis, demonstrates an IC50 value of approximately 100 nM in KB oral carcinoma cells. Erastin, a ferroptosis inducer, has a reported IC50 of 14.39 µM in HGC-27 gastric cancer cells.[5] It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in cell lines and experimental conditions across different studies.
The following table summarizes the key cellular and molecular events associated with this compound and the comparator compounds.
| Parameter | This compound | Staurosporine (Apoptosis Inducer) | TSZ (Necroptosis Inducer) | Erastin/RSL3 (Ferroptosis Inducers) |
| Primary Target | NUPR1[2][3] | Protein Kinases (broad spectrum) | Caspase-8 (inhibited), RIPK1/RIPK3 | System Xc- (Erastin), GPX4 (RSL3)[6][7] |
| Key Molecular Events | Inhibition of NUPR1 nuclear translocation, mitochondrial dysfunction, ROS production, ATP depletion.[1][2] | Caspase activation (caspase-3, -9), cytochrome c release, PARP cleavage.[8][9] | RIPK1/RIPK3/MLKL necrosome formation, plasma membrane rupture.[10][11] | GSH depletion, GPX4 inactivation, lipid peroxidation, iron accumulation.[6][7] |
| Morphological Changes | Apoptotic bodies, cell swelling, membrane rupture. | Cell shrinkage, chromatin condensation, apoptotic bodies. | Cell swelling, organelle breakdown, plasma membrane rupture. | Mitochondrial shrinkage, increased mitochondrial membrane density. |
| Biochemical Markers | Increased caspase-3/7 activity, LDH release, lipid ROS.[1][9] | Increased caspase-3/7 activity.[8][9] | Increased LDH release. | Increased lipid peroxidation (MDA, BODIPY-C11), decreased GSH.[12][13] |
| Inhibitors | Z-VAD-FMK (apoptosis), Necrostatin-1 (necroptosis), Ferrostatin-1 (ferroptosis).[1] | Pan-caspase inhibitors (e.g., Z-VAD-FMK). | Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor).[14] | Ferrostatin-1, Liproxstatin-1 (lipid ROS scavengers). |
Signaling Pathways
The cell death pathways induced by this compound and the comparator compounds are initiated by distinct molecular events that converge on common executioner mechanisms.
This compound-Induced Cell Death Signaling
This compound initiates cell death by inhibiting NUPR1, leading to mitochondrial dysfunction, a key convergence point for the induction of apoptosis, necroptosis, and ferroptosis.
Comparative Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for apoptosis, necroptosis, and ferroptosis induced by the respective comparator compounds.
Apoptosis (Staurosporine)
Necroptosis (TSZ)
Ferroptosis (Erastin/RSL3)
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of this compound and comparator compounds.
Protocol:
-
Seed cancer cells (e.g., MiaPaCa-2, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound (e.g., this compound, staurosporine, erastin) for 24, 48, or 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Caspase-3/7 Activity Assay
Purpose: To quantify the activation of executioner caspases, a hallmark of apoptosis.
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the apoptosis-inducing compounds as described for the cell viability assay.
-
After the incubation period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubate at room temperature for 1-2 hours to allow for substrate cleavage and signal generation.
-
Measure the luminescence using a microplate reader.
-
Normalize the luminescence signal to the number of viable cells or total protein concentration.
Lactate Dehydrogenase (LDH) Release Assay
Purpose: To measure the release of LDH from cells with compromised plasma membrane integrity, a characteristic of necroptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with necroptosis-inducing agents (e.g., this compound, TSZ).
-
After treatment, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™) to measure LDH activity in the supernatant according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Lipid Peroxidation Assay
Purpose: To detect the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis.
Protocol:
-
Seed cells in a multi-well plate and treat with ferroptosis-inducing compounds (e.g., this compound, erastin, RSL3).
-
Towards the end of the treatment period, load the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY™ 581/591) for 30-60 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity of the oxidized form of the dye using a fluorescence microscope or flow cytometer.
-
Quantify the level of lipid peroxidation by analyzing the shift in fluorescence emission.
Conclusion
This compound is a novel NUPR1 inhibitor that induces cancer cell death through a complex interplay of apoptosis, necroptosis, and ferroptosis. Its ability to engage multiple cell death pathways distinguishes it from conventional therapeutic agents that typically trigger a single mode of cell death. This multi-pronged approach may offer a strategic advantage in overcoming the resistance mechanisms that often limit the efficacy of cancer therapies. Further research is warranted to fully elucidate the molecular switches that determine the dominant cell death pathway activated by this compound in different cancer contexts, which will be crucial for its successful clinical translation.
References
- 1. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK3-MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. RIPK3–MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiostrepton induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ZZW-115: A Comparative Analysis of a Novel NUPR1 Inhibitor Across Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of ZZW-115, a potent inhibitor of the Nuclear Protein 1 (NUPR1). The data presented herein is compiled from preclinical studies to support further research and development of this compound. While extensive data exists for human cancer cell lines and mouse models, publically available information on the cross-species activity of this compound in other organisms is currently limited.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting NUPR1, a stress-induced protein overexpressed in a variety of cancers.[1][2][3][4] By binding to NUPR1, this compound inhibits its nuclear translocation, a critical step for its function in promoting cancer cell survival and resistance to treatment.[5] This inhibition leads to cancer cell death through multiple mechanisms, including necroptosis, apoptosis, and ferroptosis.[1][2][6] Furthermore, this compound has been shown to induce mitochondrial metabolism failure in cancer cells, leading to decreased ATP production and an overproduction of reactive oxygen species (ROS).[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 5. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ZZW-115: A Comparative Analysis of a Novel NUPR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research on ZZW-115, a potent inhibitor of the Nuclear Protein 1 (NUPR1). The document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the compound's mechanism of action and experimental workflows. This information is intended to offer an independent validation of this compound's performance and its potential as a therapeutic agent, particularly in oncology.
Executive Summary
This compound is a derivative of trifluoperazine (B1681574) (TFP) designed for enhanced affinity to NUPR1, a protein implicated in cancer progression and stress response.[1] Published studies demonstrate that this compound exhibits significant anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[2][3] The compound induces cancer cell death through a combination of necroptosis and apoptosis, driven by mitochondrial dysfunction.[2][3] Notably, this compound shows a dose-dependent regression of tumors in xenograft models with no apparent neurological side effects, a significant improvement over its parent compound, TFP.[2] However, potential cardiotoxicity concerns related to the human Ether-à-go-go-Related Gene (hERG) potassium channel have led to the development of newer NUPR1 inhibitors, such as AJO14, aiming to improve the safety profile.[4][5]
Performance Comparison: this compound and Alternatives
This section provides a comparative overview of this compound against its precursor, Trifluoperazine (TFP), and a next-generation NUPR1 inhibitor, AJO14. The data is compiled from published preclinical studies.
Quantitative Data Summary
| Parameter | This compound | Trifluoperazine (TFP) | AJO14 | Reference |
| Target | NUPR1 | NUPR1 | NUPR1 | [1][4] |
| Binding Affinity (Kd) | ~2.1 µM | Weaker than this compound | Binds to NUPR1 | [1][6] |
| IC50 Range (Cancer Cell Lines) | 0.42 µM - 7.75 µM | Less potent than this compound | Effective in PDAC cells | [2][5][6] |
| In Vivo Efficacy | Dose-dependent tumor regression | Anti-tumor activity | Dose-dependent tumor reduction | [2][4] |
| Key Adverse Effects | Potential hERG-related cardiotoxicity | Strong neurological side effects | Low affinity for hERG channel | [2][4][5] |
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly binding to and inhibiting NUPR1. This inhibition disrupts the nuclear translocation of NUPR1, a critical step for its function in promoting cancer cell survival under stress.[7][8] The downstream effects of NUPR1 inhibition by this compound include:
-
Induction of Cell Death: this compound triggers programmed cell death through both necroptosis and apoptosis.[2][6]
-
Mitochondrial Dysfunction: The compound causes a decrease in ATP production and an overproduction of reactive oxygen species (ROS), leading to mitochondrial catastrophe.[6][9]
-
Sensitization to Genotoxic Agents: By inhibiting NUPR1's role in the DNA damage response, this compound can sensitize cancer cells to the effects of chemotherapy and radiotherapy.[10][11]
Caption: this compound inhibits NUPR1, leading to cell death.
Key Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the published research on this compound.
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
The cells are incubated with the compound for a specified period, typically 72 hours.
-
A cell viability reagent (e.g., CellTiter-Blue) is added to each well, and the plates are incubated for a few hours.
-
The fluorescence or absorbance is measured using a plate reader.
-
The results are normalized to untreated control cells to calculate the percentage of cell viability.
-
The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]
Lactate (B86563) Dehydrogenase (LDH) Release Assay (Necroptosis)
Objective: To quantify the level of necroptosis (a form of programmed necrosis) induced by this compound by measuring the release of lactate dehydrogenase from damaged cells.
Methodology:
-
Cancer cells are treated with this compound at various concentrations (e.g., 3 µM and 5 µM) for a defined period (e.g., 24 hours).[2]
-
After incubation, the cell culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.
-
The amount of LDH released is proportional to the number of necrotic cells.
-
Results are often expressed as a percentage of the maximum LDH release from lysed control cells.[7][12]
Caspase 3/7 Activity Assay (Apoptosis)
Objective: To measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway, to quantify this compound-induced apoptosis.
Methodology:
-
Cancer cells are seeded in 96-well plates and treated with this compound (e.g., 3 µM and 5 µM) for a specific duration (e.g., 24 hours).[2]
-
A luminogenic substrate for caspase-3 and caspase-7 is added to each well.
-
If active caspase-3/7 is present, the substrate is cleaved, generating a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The signal intensity is directly proportional to the amount of caspase-3/7 activity and, consequently, the level of apoptosis.[7][12]
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an efficient NUPR1 inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mitochondrial catastrophe induced by NUPR1 inhibitors as a novel strategy to fight against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - this compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]
- 11. This compound-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
ZZW-115 vs. Standard-of-Care Chemotherapy for Pancreatic Cancer: A Comparative Guide
This guide provides a detailed comparison of the investigational drug ZZW-115 and the current standard-of-care chemotherapy regimens for the treatment of pancreatic cancer. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview of the available preclinical and clinical data.
Overview
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited effective treatment options. The current standard of care for metastatic pancreatic cancer primarily involves combination chemotherapy regimens such as FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel.[1][2] These treatments, while offering improved survival over single-agent therapies, are associated with significant toxicities.[2]
This compound is a novel, potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in pancreatic cancer and implicated in tumor progression and treatment resistance.[3][4][5] Preclinical studies have demonstrated the potential of this compound to induce cancer cell death through unique mechanisms and overcome resistance to conventional chemotherapies.[4][6]
Mechanism of Action
This compound: this compound functions by binding to NUPR1, a small, intrinsically disordered protein.[3][7] This interaction inhibits the nuclear translocation of NUPR1, disrupting its function in promoting cancer cell survival under stress.[4] The inhibition of NUPR1 by this compound leads to mitochondrial metabolism failure, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[3] This cascade of events ultimately triggers cancer cell death through both necroptosis and apoptosis.[3][6][7]
Standard-of-Care Chemotherapy:
-
FOLFIRINOX: This regimen combines four drugs:
-
5-fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, disrupting DNA synthesis.
-
Leucovorin: Enhances the effect of 5-FU.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.
-
Oxaliplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription.
-
-
Gemcitabine + nab-paclitaxel:
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
-
Nab-paclitaxel: A microtubule inhibitor that blocks cell division.
-
Signaling Pathway of this compound
Caption: this compound inhibits NUPR1, leading to mitochondrial dysfunction and cancer cell death.
Performance Data
Preclinical Efficacy of this compound
The following tables summarize the in vitro and in vivo preclinical data for this compound. It is important to note that these are not head-to-head comparisons with standard-of-care chemotherapies in a clinical setting.
| Cell Line Panel | Drug | IC50 Range (µM) | Reference |
| 11 Primary PDAC-derived cells | This compound | 0.84 - 4.93 | [3][6] |
| Various Cancer Cell Lines | This compound | 0.42 (HepG2) - 7.75 (SaOS-2) | [7] |
| Animal Model | Treatment | Dosage | Outcome | Reference |
| MiaPaCa-2 xenograft mice | This compound | 0.5, 1.0, 2.5, 5 mg/kg daily for 30 days | Dose-dependent tumor regression | [3] |
| Orthotopic Panc02 mice | This compound | 5 mg/kg for 30 days | Near disappearance of tumors | [7] |
Clinical Efficacy of Standard-of-Care Chemotherapy
The following data is from pivotal clinical trials for first-line treatment of metastatic pancreatic cancer.
| Regimen | Trial | Median Overall Survival (months) | Median Progression-Free Survival (months) | Objective Response Rate (%) |
| FOLFIRINOX | PRODIGE 4/ACCORD 11 | 11.1 | 6.4 | 31.6 |
| Gemcitabine + nab-paclitaxel | MPACT | 8.5 | 5.5 | 23 |
| Gemcitabine | PRODIGE 4/ACCORD 11 | 6.8 | 3.3 | 9.4 |
| Gemcitabine | MPACT | 6.7 | 3.7 | 7 |
Data compiled from publicly available clinical trial results.
Experimental Protocols
This compound Preclinical Studies
In Vitro Cell Viability Assays:
-
Cell Lines: A panel of human pancreatic cancer cell lines (e.g., MiaPaCa-2) and primary patient-derived PDAC cells were used.[3]
-
Treatment: Cells were incubated with increasing concentrations of this compound (e.g., 0.1-33 µM) for 24 to 72 hours.[7]
-
Endpoint: Cell viability was assessed using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).[5]
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with human pancreatic cancer cells (e.g., MiaPaCa-2) to establish xenograft tumors.[3]
-
Treatment: Once tumors reached a specified volume (e.g., 200 mm³), mice were treated with daily intraperitoneal injections of this compound at various doses (e.g., 0.5-5 mg/kg) or a vehicle control for a defined period (e.g., 30 days).[3][7]
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised and weighed.
Mechanism of Action Studies:
-
LDH Release Assay: To measure necroptosis, lactate (B86563) dehydrogenase (LDH) release into the cell culture medium was quantified after this compound treatment.[3]
-
Caspase 3/7 Activity Assay: To measure apoptosis, the activity of caspase 3 and 7 was determined in cell lysates following treatment with this compound.[3]
-
Mitochondrial Function Assays: Oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured to assess mitochondrial respiration and glycolysis. ATP and ROS production were also quantified.[3]
Standard-of-Care Chemotherapy Clinical Protocols
FOLFIRINOX Regimen:
-
Patient Population: Patients with metastatic pancreatic cancer and good performance status.[1]
-
Dosing:
-
Oxaliplatin: 85 mg/m² IV on day 1
-
Irinotecan: 180 mg/m² IV on day 1
-
Leucovorin: 400 mg/m² IV on day 1
-
5-Fluorouracil: 400 mg/m² IV bolus on day 1, followed by a 2400 mg/m² 46-hour continuous infusion.
-
-
Cycle: Repeated every 2 weeks.[8]
Gemcitabine + Nab-paclitaxel Regimen:
-
Patient Population: Patients with metastatic pancreatic cancer.[1]
-
Dosing:
-
Nab-paclitaxel: 125 mg/m² IV on days 1, 8, and 15
-
Gemcitabine: 1000 mg/m² IV on days 1, 8, and 15
-
-
Cycle: Repeated every 28 days.[8]
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical assessment of this compound from in vitro to in vivo studies.
Summary and Future Directions
This compound represents a promising novel therapeutic agent for pancreatic cancer with a distinct mechanism of action targeting the NUPR1 stress protein.[3][4] Preclinical data demonstrates its potent anti-tumor activity in vitro and in vivo.[3][6][7] Notably, this compound has shown efficacy in chemotherapy-resistant pancreatic cancer cell lines, suggesting it may have a role in treating refractory disease.[6]
In contrast, FOLFIRINOX and gemcitabine with nab-paclitaxel are established first-line treatments for metastatic pancreatic cancer with proven, albeit modest, survival benefits in large-scale clinical trials.[1]
Direct comparisons between this compound and standard-of-care chemotherapies are not yet available, as this compound has not progressed to clinical trials. Future clinical studies are necessary to determine the safety, tolerability, and efficacy of this compound in patients with pancreatic cancer, both as a monotherapy and potentially in combination with existing chemotherapeutic agents. Such trials will be crucial to ascertain its potential to improve upon the current standard of care.
References
- 1. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curetoday.com [curetoday.com]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pancreatic Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
Meta-analysis of ZZW-115 Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for ZZW-115, a novel inhibitor of the Nuclear Protein 1 (NUPR1). This compound has demonstrated significant anticancer activity in a range of preclinical models. This document objectively compares its performance with alternative treatments, supported by experimental data, to inform further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines.[1][2][3][4]
| Cell Line | Cancer Type | IC50 (μM) |
| HepG2 | Hepatocellular Carcinoma | 0.42[1][2][3] |
| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[2][4][5] |
| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93[2][4][5] |
| SaOS-2 | Osteosarcoma | 7.75[1][2][3] |
| U87 | Glioblastoma | Data not specified |
| A375, B16 | Melanoma | Data not specified |
| U2OS | Osteosarcoma | Data not specified |
| HT29, SK-CO-1, LS174T | Colon Cancer | Data not specified |
| H1299, H358 | Lung Cancer | Data not specified |
| PC-3 | Prostate Cancer | Data not specified |
| THP-1 | Acute Monocytic Leukemia | Data not specified |
| Daudi | Lymphoma | Data not specified |
| Jurkat | Acute T Cell Leukemia | Data not specified |
| MDA-MB-231 | Breast Cancer | Data not specified |
Table 2: Biophysical and In Vivo Data for this compound.
| Parameter | Value | Experimental Context |
| Dissociation Constant (Kd) | ~2 μM[5] | For NUPR1 binding |
| In Vivo Efficacy | Dose-dependent tumor regression | MiaPaCa-2 xenografts in mice (daily treatment for 30 days)[5][6] |
| 5 mg/kg daily for 30 days | Near disappearance of tumors in some cases[4][6] |
Table 3: Comparison of this compound with Paclitaxel in MiaPaCa-2 Pancreatic Cancer Cells.[5]
| Treatment | Caspase 3/7 Activity | LDH Release |
| This compound (5 μM) | Significant increase | Significant increase |
| Paclitaxel (8 nM) | Similar increase to this compound | Less pronounced than this compound |
| This compound + Z-VAD-FMK (20 μM) | Activity inhibited | No significant change |
| This compound + Nec-1 (40 μM) | No significant change | Release inhibited |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and IC50 Determination
-
Cell Seeding: Cancer cells were plated in 96-well plates.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound (typically 0-100 μM) for 24 or 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Blue viability reagent. Fluorescence was read to determine the percentage of viable cells relative to untreated controls.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Apoptosis and Necroptosis Assays
-
Apoptosis (Caspase 3/7 Activity): Caspase 3/7 activity was measured to quantify apoptosis. Cells were treated with this compound, and a luminogenic caspase-3/7 substrate was added. Luminescence, proportional to caspase activity, was then measured.[2][5]
-
Necroptosis (LDH Release): Lactate dehydrogenase (LDH) release into the cell culture medium, an indicator of plasma membrane rupture during necroptosis, was quantified using a colorimetric assay.[2][5]
-
Flow Cytometry: Cells were stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) and analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cell populations.[5]
In Vivo Xenograft Studies
-
Cell Implantation: Human pancreatic cancer cells (e.g., MiaPaCa-2) were xenografted into immunodeficient mice.
-
Treatment Initiation: Treatment began when tumors reached a specified volume (e.g., 200 mm³).
-
Drug Administration: this compound was administered daily via injection at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg) for a defined period (e.g., 30 days).
-
Tumor Measurement: Tumor volume was measured regularly to assess the effect of the treatment.[4][5]
Isothermal Titration Calorimetry (ITC)
-
Purpose: To determine the binding affinity and thermodynamic parameters of the interaction between this compound and its target protein, NUPR1.
-
Methodology: A solution of this compound was titrated into a solution containing NUPR1. The heat changes associated with the binding events were measured to calculate the dissociation constant (Kd).[2][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General preclinical experimental workflow for this compound.
Comparative Analysis
This compound vs. Trifluoperazine (B1681574) (TFP)
This compound is a derivative of trifluoperazine (TFP), designed to have a stronger affinity for NUPR1.[2][5] Preclinical studies indicate that this compound exhibits significantly improved anticancer activity compared to TFP.[6] Notably, this compound does not appear to induce the neurological side effects observed with TFP, even at relatively high doses in mice (10 mg/kg daily for 30 days).[5]
This compound vs. Paclitaxel
In pancreatic cancer cells, this compound was compared with paclitaxel, a standard chemotherapeutic agent that primarily induces apoptosis. While both drugs induced similar levels of caspase activity (apoptosis), this compound demonstrated a stronger ability to induce necroptosis, as evidenced by higher LDH release.[2][5] This dual mechanism of inducing both apoptosis and necroptosis suggests that this compound could be effective against tumors that have developed resistance to apoptosis-inducing drugs.[2]
This compound in Combination Therapy
Preclinical evidence suggests that this compound can sensitize cancer cells to genotoxic agents like 5-fluorouracil (B62378) (5-FU).[6] By inhibiting NUPR1's role in the DNA damage response, this compound enhances the efficacy of DNA-damaging chemotherapies.[6] In vivo, the combination of this compound and 5-FU led to the near-complete disappearance of tumors in a mouse model of pancreatic cancer.[6]
Mechanism of Action
This compound exerts its anticancer effects by targeting NUPR1, a stress-induced protein overexpressed in many cancers.[2][5] The primary mechanism involves:
-
Binding to NUPR1: this compound binds to the nuclear localization signal (NLS) region of NUPR1.[2][7]
-
Inhibition of Nuclear Translocation: This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus.[2][6][7]
-
Induction of Cell Death: The inhibition of NUPR1's nuclear functions leads to a dual mode of cell death:
-
Mitochondrial Dysfunction: this compound treatment also leads to mitochondrial metabolism failure, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[4][5][8]
-
Inhibition of DNA Damage Response: By preventing NUPR1 from reaching the nucleus, this compound interferes with the SUMOylation of key proteins involved in the DNA damage response, making cancer cells more vulnerable to genotoxic agents.[6]
Conclusion
The preclinical data strongly support this compound as a promising anticancer agent with a novel mechanism of action. Its ability to induce both apoptosis and necroptosis, coupled with its favorable safety profile compared to its parent compound and its potential for use in combination therapies, warrants further investigation and clinical development. The detailed experimental data and established protocols provide a solid foundation for future studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of induced resistance to the antitumoral agent this compound in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NUPR1 with the small compound this compound is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZZW-115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent NUPR1 inhibitor ZZW-115, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle and dispose of this research chemical with the utmost care and in accordance with institutional and local regulations.
Key Chemical and Safety Data
A comprehensive understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes essential quantitative data for this compound and its hydrochloride salt form.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 801991-87-7 | 10122-45-9[1] |
| Molecular Formula | C24H31F3N4S[2][3] | C24H31F3N4S • 3HCl[1] |
| Molecular Weight | 464.60 g/mol [2] | 574.0 g/mol [1] |
| Appearance | Solid powder | Solid[1] |
| Purity | >98% | ≥95%[1] |
| Solubility | Soluble in DMSO[3] | Soluble in Ethanol[1], H2O (100 mg/mL), and DMSO (83.33 mg/mL)[4] |
| Storage | Dry, dark at -20°C for 1 year[3] | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] |
Experimental Protocols: Safe Disposal Procedure
The following step-by-step guide provides a recommended procedure for the proper disposal of this compound. This protocol is based on the available safety data and general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix this compound solutions with other chemical waste streams unless compatibility has been verified.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent paper, should be collected in a designated, sealed waste bag or container.
3. Labeling: All waste containers must be clearly labeled with:
-
The full chemical name: "this compound" or "this compound hydrochloride"
-
The primary solvent(s) if in solution
-
The approximate concentration and volume
-
The date of waste generation
-
A "Chemical Waste" or "Hazardous Waste" label, in accordance with your institution's policies.
4. Storage of Waste: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
5. Final Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
By implementing these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific guidelines and the most up-to-date Safety Data Sheet before handling any chemical.
References
Essential Safety and Logistical Information for Handling ZZW-115
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of ZZW-115, a potent NUPR1 inhibitor with cytotoxic properties. Given the absence of a publicly available, specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling trifluoperazine-derived compounds and other cytotoxic agents.
This compound is recognized for its anti-cancer properties, inducing tumor cell death through necroptosis and apoptosis. As a trifluoperazine-derived compound, it requires careful handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount when working with this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | ASTM D6978 | Provides a robust barrier against chemical permeation and protects in case of a breach in the outer glove. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | N/A | Prevents skin contact with the compound. The gown should fasten in the back for better protection. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield | ANSI Z87.1 | Protects against splashes and aerosols, safeguarding the eyes and face from potential contact. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | N/A | Recommended when handling the powder form or when there is a risk of aerosol generation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | N/A | Prevents contamination of footwear and subsequent spread outside the laboratory. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is critical for safety and compliance.
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound, especially with the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to contain any potential spills and prevent cross-contamination.
-
Spill Kit: Ensure a well-stocked spill kit for cytotoxic agents is readily accessible.
2. Step-by-Step Handling Procedure:
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Preparation of Solutions: When preparing solutions, handle the solid compound with care to avoid generating dust. Use tools and techniques that minimize aerosolization.
-
Experimental Use: During experimental procedures, employ careful techniques to prevent splashes and spills.
-
Decontamination: After each use, decontaminate all surfaces and equipment in the designated area with an appropriate cleaning agent.
3. Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be treated as hazardous waste.
-
Solid Waste:
-
For small quantities of solid this compound, it is recommended to mix it with an unpalatable substance (e.g., cat litter or coffee grounds) in a sealed container before placing it in the designated hazardous waste stream.
-
Contaminated disposables should be collected in clearly labeled, leak-proof, and puncture-resistant containers.
-
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
